molecular formula C8H6ClF3O B1274369 (3-Chloro-5-(trifluoromethyl)phenyl)methanol CAS No. 886496-87-3

(3-Chloro-5-(trifluoromethyl)phenyl)methanol

Cat. No.: B1274369
CAS No.: 886496-87-3
M. Wt: 210.58 g/mol
InChI Key: RHHJWEABQQBUAC-UHFFFAOYSA-N
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Description

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a benzyl alcohol derivative valued in organic synthesis as a versatile chemical building block. Its structure, featuring both a chloro and a trifluoromethyl substituent on the aromatic ring, makes it a key intermediate in the development of more complex molecules for scientific research. Compounds containing the 3-chloro-5-(trifluoromethyl)phenyl moiety are of significant interest in medicinal chemistry and agrochemistry. For instance, this functional group is a core component in advanced intermediates used to develop invertebrate pest control agents with anthelmintic and ectoparasiticidal activity . Furthermore, the 3-chloro-5-(trifluoromethyl)phenyl scaffold is found in molecules investigated for their potential as multi-target therapeutic agents, which are a growing focus in the treatment of complex neurological disorders . As a benzyl alcohol, this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in reactions to form ethers or esters, thereby expanding its utility in constructing diverse chemical libraries. This product is intended for research and development purposes exclusively. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHJWEABQQBUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397424
Record name (3-Chloro-5-(trifluoromethyl)phenyl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID20397424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-87-3
Record name (3-Chloro-5-(trifluoromethyl)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Chloro-5-(trifluoromethyl)phenyl)methanol CAS 886496-87-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)phenyl)methanol (CAS 886496-87-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key pharmacological parameters, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound, CAS 886496-87-3, emerges as a valuable and highly functionalized building block for the synthesis of novel chemical entities. Its substituted phenyl ring offers a scaffold with distinct electronic and steric properties, driven by the electron-withdrawing nature of both the chlorine and trifluoromethyl groups.

This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, a proposed synthetic route, expected analytical characteristics, and critical safety protocols. The content is structured to deliver not just data, but actionable insights into the causality behind experimental choices, empowering researchers to effectively utilize this reagent in their discovery and development workflows.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its successful application in research. The key identifiers and properties for this compound are summarized below.

Chemical Structure

Caption: 2D Structure of this compound.

Data Summary Table
PropertyValueSource
IUPAC Name [3-chloro-5-(trifluoromethyl)phenyl]methanol[3]
CAS Number 886496-87-3[3]
Molecular Formula C₈H₆ClF₃O[3]
Molecular Weight 210.58 g/mol [3]
Physical State Solid[3]
Purity ≥95% (Typical)[3]
Canonical SMILES OCC1=CC(Cl)=CC(C(F)(F)F)=C1[3]
InChI Key RHHJWEABQQBUAC-UHFFFAOYSA-N[3]

Synthesis and Purification

Proposed Synthetic Workflow

The reduction of a carboxylic acid to a primary alcohol can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a catalyst or via an activated intermediate.[5]

synthesis_workflow start Start: 3-Chloro-5-(trifluoromethyl)benzoic acid dissolve Dissolve in anhydrous THF start->dissolve activate Activate Carboxylic Acid (e.g., form mixed anhydride or acyloxyboron intermediate) dissolve->activate reduce Add Reducing Agent (e.g., NaBH₄) Control temperature at 0°C to rt activate->reduce quench Reaction Quench (e.g., add water or dilute acid) reduce->quench extract Aqueous Workup & Extraction with Ethyl Acetate quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica gel, Hexane/EtOAc gradient) concentrate->purify end Final Product: This compound purify->end

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative example based on established chemical principles for carboxylic acid reduction.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintaining an inert atmosphere is crucial to prevent the reaction of the reducing agent with atmospheric moisture.

  • Dissolution: Charge the flask with 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF). THF is a common solvent for such reductions due to its ability to dissolve both the substrate and many reducing agents, and its relatively inert nature.

  • Activation & Reduction: Cool the solution to 0 °C using an ice bath. [Causality: This initial cooling helps to control the initial exotherm upon addition of the reducing agent, preventing side reactions.] Slowly add an activating agent followed by the portion-wise addition of sodium borohydride (NaBH₄, ~2-3 eq). The reaction is then allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously add water or a dilute aqueous HCl solution dropwise to quench the excess reducing agent. [Causality: This step safely decomposes any remaining active hydride species, which can react violently if not handled properly.]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc). The product, being organic, will preferentially move into the EtOAc layer.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.

  • Concentration and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is then purified using flash column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to yield the pure this compound.

Role in Medicinal Chemistry and Drug Development

The substitution pattern of this compound is not arbitrary; it is a deliberate design element for creating drug candidates with enhanced properties. The trifluoromethyl group is a bioisostere for groups like chlorine and is known to significantly impact a molecule's biological profile.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] Incorporating this moiety can block metabolic hotspots on an aromatic ring, thereby increasing the drug's half-life and bioavailability.

  • Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[2] This is a critical factor for oral absorption and for drugs targeting the central nervous system.

  • Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electronic profile of the phenyl ring. This can modulate the pKa of nearby functional groups or influence non-covalent interactions (e.g., dipole-dipole, ion-dipole) with the target protein, potentially leading to increased binding affinity and potency.[1]

properties_diagram central_node This compound as a Building Block lipophilicity Increased Lipophilicity central_node->lipophilicity stability Enhanced Metabolic Stability central_node->stability binding Modulated Binding Affinity central_node->binding membrane Improved Membrane Permeation lipophilicity->membrane leads to half_life Increased In-Vivo Half-Life stability->half_life leads to potency Potential for Higher Potency binding->potency leads to

Caption: Influence of the CF₃ group on key drug-like properties.

This building block is therefore a valuable starting point for synthesizing inhibitors, receptor modulators, and other biologically active compounds where fine-tuning these properties is essential for efficacy and a favorable pharmacokinetic profile.[6][7]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. The information provided in the Safety Data Sheet (SDS) for this compound indicates it is a hazardous substance.[8]

Hazard Identification
Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.

Source: TCI Chemicals Safety Data Sheet.[8]

Recommended Handling Protocol
  • Engineering Controls: All handling should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[8] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[8]

  • Procedural Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling.[8]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than a simple chemical; it is a sophisticated building block designed for the challenges of modern drug discovery. Its unique combination of chloro and trifluoromethyl substituents on a benzyl alcohol scaffold provides a versatile platform for synthesizing novel compounds with potentially enhanced metabolic stability, lipophilicity, and biological activity. By understanding its properties, adopting a logical synthetic approach, and adhering to rigorous safety standards, researchers can effectively leverage this reagent to advance their scientific objectives.

References

An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)phenyl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a halogenated aromatic alcohol that holds significant interest within the fields of medicinal chemistry and materials science. Its unique molecular architecture, characterized by the presence of both a chloro and a trifluoromethyl group on the phenyl ring, imparts a distinct set of physicochemical properties. These properties, including enhanced metabolic stability and lipophilicity, make it a valuable building block in the design and synthesis of novel therapeutic agents and functional materials. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. While experimental data for this specific compound is not widely published, we can infer its properties based on closely related analogs and general principles of organic chemistry.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)[3-Fluoro-5-(trifluoromethyl)phenyl]methanol[1](3,5-Bis(trifluoromethyl)phenyl)methanol
Molecular Formula C₈H₆ClF₃OC₈H₆F₄OC₉H₆F₆O
Molecular Weight ~210.58 g/mol 194.13 g/mol 256.13 g/mol
Appearance White to off-white solid or oil-White to almost white crystal powder[2]
Melting Point Not availableNot available53-56 °C[2]
Boiling Point Not availableNot availableNot available
Solubility Likely soluble in organic solvents like methanol, ethanol, and dichloromethane.Soluble in organic solvents.Soluble in organic solvents.
CAS Number Not definitively assigned in public databases.184970-29-4[1]32707-89-4[2]

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, primarily involving the reduction of a corresponding carbonyl compound.

Synthetic Pathways

A plausible and efficient method for the synthesis of this compound involves the reduction of a suitable precursor such as 3-chloro-5-(trifluoromethyl)benzaldehyde or a corresponding benzoic acid derivative.

Synthesis_Pathway cluster_0 Route 1: Reduction of Aldehyde cluster_1 Route 2: Reduction of Benzoic Acid Derivative Aldehyde 3-Chloro-5-(trifluoromethyl)benzaldehyde Alcohol_1 This compound Aldehyde->Alcohol_1 Reduction (e.g., NaBH₄, LiAlH₄) Acid 3-Chloro-5-(trifluoromethyl)benzoic acid Alcohol_2 This compound Acid->Alcohol_2 Reduction (e.g., LiAlH₄, BH₃·THF)

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Reduction of 3-Chloro-5-(trifluoromethyl)benzaldehyde with Sodium Borohydride

  • Dissolution: Dissolve 3-chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the benzylic alcohol functional group.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-chloro-5-(trifluoromethyl)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid, 3-chloro-5-(trifluoromethyl)benzoic acid, with stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

  • Esterification: It can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters.

  • Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.

  • Substitution: The hydroxyl group can be substituted by a halogen (e.g., using SOCl₂ or PBr₃) to form the corresponding benzyl halide, which is a versatile intermediate for further functionalization.

Reactivity_Diagram Alcohol This compound Aldehyde 3-Chloro-5-(trifluoromethyl)benzaldehyde Alcohol->Aldehyde Mild Oxidation (e.g., PCC) Carboxylic_Acid 3-Chloro-5-(trifluoromethyl)benzoic acid Alcohol->Carboxylic_Acid Strong Oxidation (e.g., KMnO₄) Ester Ester Derivative Alcohol->Ester Esterification (RCOOH, H⁺) Ether Ether Derivative Alcohol->Ether Etherification (1. Base, 2. R-X) Halide Benzyl Halide Derivative Alcohol->Halide Halogenation (e.g., SOCl₂)

Caption: Key chemical transformations of this compound.

Applications in Drug Development

The incorporation of the 3-chloro-5-(trifluoromethyl)phenyl moiety into molecular scaffolds is a strategic approach in modern drug design. This structural motif can significantly influence a compound's biological activity and pharmacokinetic properties.

  • Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, which can lead to an increased half-life and improved bioavailability of a drug candidate.

  • Lipophilicity and Permeability: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

  • Binding Interactions: The electron-withdrawing nature of both the chloro and trifluoromethyl groups can alter the electronic properties of the aromatic ring, influencing its interactions with biological targets such as enzymes and receptors. This can lead to enhanced binding affinity and selectivity.

Derivatives of this compound can serve as key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, channel modulators, and receptor antagonists.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic CH₂ protons, typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm). A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂OH) around 60-65 ppm. The aromatic carbons will resonate in the 120-145 ppm region, with the carbons attached to the chloro and trifluoromethyl groups showing characteristic chemical shifts and coupling with fluorine. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the CF₃ group, with a chemical shift characteristic of an aromatic trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic ring and the CH₂ group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong C-F stretching bands are expected in the 1000-1350 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of water, the hydroxyl group, and cleavage of the benzylic C-C bond.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3]

  • Handling: Avoid contact with skin and eyes.[3] Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Based on data for analogous compounds, it may cause skin and serious eye irritation.[4] In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of chloro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is crucial for unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

An In-Depth Technical Guide to the Structure Elucidation of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A-0001

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (3-Chloro-5-(trifluoromethyl)phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synergistic application of modern analytical techniques. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods, we present a robust, self-validating workflow. This guide emphasizes not only the procedural steps but also the underlying scientific principles that govern the selection and interpretation of these methods, ensuring a thorough and unambiguous structural confirmation.

Introduction: The Significance of this compound

This compound is a substituted aromatic alcohol. Its structural complexity, arising from the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring, makes it a valuable synthon for introducing these moieties into larger, more complex molecules. The precise arrangement of these substituents is critical to the biological activity and safety profile of the final products. Therefore, rigorous structural verification is a non-negotiable aspect of its quality control and use in research and development.

The process of determining the chemical structure of a compound is known as structure elucidation.[1] This guide will detail a multi-faceted analytical approach, demonstrating how the convergence of data from orthogonal techniques provides irrefutable evidence for the structure of this compound. The combination of spectroscopic and chromatographic methods is essential for a comprehensive analysis.[1][2]

Foundational Analysis: A Multi-Technique Approach

No single analytical technique can unequivocally determine the structure of a complex organic molecule.[3] A strategic combination of methods is necessary to piece together the molecular puzzle. Our approach is a three-stage strategy: determining the molecular formula, identifying functional groups, and elucidating the connectivity of the atoms.[3]

Our workflow for the structural elucidation of this compound is as follows:

Figure 1: A workflow diagram illustrating the integrated approach to the structure elucidation of this compound.

Chromatographic Purity Assessment: The First Step

Before any structural analysis can be undertaken, the purity of the sample must be established. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

For a non-volatile compound like this compound, reverse-phase HPLC is the method of choice. Phenyl-hexyl columns are often preferred for aromatic compounds due to potential π-π interactions, which can provide unique selectivity.[4]

Experimental Protocol: HPLC Purity Analysis

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in acetonitrile.

A single, sharp peak in the chromatogram is indicative of a pure compound.

Gas Chromatography (GC)

GC is also a powerful tool for assessing purity, particularly for thermally stable and volatile compounds.[5]

Experimental Protocol: GC Purity Analysis

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

Mass Spectrometry: Determining the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition.

Expected HRMS Data

ParameterExpected Value
Molecular FormulaC8H6ClF3O
Exact Mass226.0059
Molecular Weight226.58

The presence of chlorine will be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1 for the 35Cl and 37Cl isotopes.

Experimental Protocol: HRMS Analysis

  • Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Mode: Positive or negative ion mode.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[3]

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3200-3600O-HAlcohol, broad peak[6]
3000-3100C-HAromatic stretch[6]
2850-2960C-HAliphatic stretch (CH2)[6]
1450-1600C=CAromatic ring stretch
1100-1350C-FTrifluoromethyl group stretch
1000-1250C-OAlcohol stretch[6]
650-850C-ClChloro group stretch

Experimental Protocol: IR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: 16 scans at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule.[7] A combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecular structure.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5Singlet1HAromatic H
~7.4Singlet1HAromatic H
~7.3Singlet1HAromatic H
~4.7Singlet2HCH₂
~2.0Singlet1HOH
¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~142Aromatic C-Cl
~135Aromatic C-CF₃
~131Aromatic C-H
~125 (q)-CF₃
~124Aromatic C-H
~122Aromatic C-H
~64CH₂
¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for the trifluoromethyl group and will show a single peak.

Expected ¹⁹F NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ -63-CF₃

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments: 1D ¹H, ¹³C, and ¹⁹F, and 2D experiments like COSY and HSQC for further confirmation.

Integrated Data Analysis: Assembling the Pieces

The final step is to integrate the data from all analytical techniques to build a cohesive and validated structure.

Figure 2: A diagram showing the convergence of data from multiple analytical techniques to confirm the structure of this compound.

The purity is confirmed by the single peaks in the HPLC and GC chromatograms. The molecular formula of C8H6ClF3O is established by HRMS. The presence of the hydroxyl, trifluoromethyl, and chloro functional groups is confirmed by the characteristic absorption bands in the IR spectrum. Finally, the precise substitution pattern on the aromatic ring and the connectivity of the methanol group are unequivocally determined by the chemical shifts, multiplicities, and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra.

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. By combining the strengths of chromatography and spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides a robust framework for this process, emphasizing the importance of not only acquiring high-quality data but also understanding the scientific principles behind each technique for accurate interpretation. This rigorous approach to structure elucidation is fundamental to ensuring the quality, safety, and efficacy of the advanced materials and pharmaceuticals derived from this important chemical intermediate.

References

A Spectroscopic Guide to (3-Chloro-5-(trifluoromethyl)phenyl)methanol: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a substituted aromatic alcohol with significant potential in the synthesis of novel pharmaceutical compounds and agrochemicals. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties that are of considerable interest in drug design and development. A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted at the 1, 3, and 5 positions. The presence of a chlorine atom and a trifluoromethyl group, both electron-withdrawing, significantly influences the electron density distribution within the aromatic ring and on the benzylic carbon. The hydroxyl group of the methanol moiety is a key site for hydrogen bonding and chemical reactivity.

An In-depth Technical Guide to the Solubility of (3-Chloro-5-(trifluoromethyl)phenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of (3-chloro-5-(trifluoromethyl)phenyl)methanol, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers predictive insights based on its molecular structure, and provides detailed methodologies for empirical solubility determination. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Critical Role of Solubility in Chemical Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of successful drug development and chemical synthesis. It dictates the choice of solvents for reaction media, purification processes such as crystallization, and formulation strategies. A thorough understanding of a compound's solubility profile is therefore not merely academic but a critical factor in process optimization, yield maximization, and ensuring the bioavailability of a final drug product. This guide will provide the necessary theoretical framework and practical guidance to approach the solubility of this compound with scientific rigor.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To anticipate the solubility of this compound, we must first dissect its molecular architecture.

This compound is a substituted benzyl alcohol. Its structure features:

  • A Phenyl Ring: This bulky, nonpolar aromatic ring contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

  • A Hydroxymethyl Group (-CH₂OH): The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group enhances solubility in polar, protic solvents like alcohols.

  • A Chloro Group (-Cl): The chlorine atom is electronegative, introducing a dipole moment and increasing the molecule's overall polarity compared to unsubstituted toluene.

  • A Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing and increases the lipophilicity of the molecule. The trifluoromethyl group can also participate in weaker non-covalent interactions.

The interplay of these functional groups results in a molecule with a moderate overall polarity. The presence of both a hydrogen-bonding group and a significant nonpolar surface area suggests that it will exhibit a broad, but not universal, solubility profile in organic solvents.

Predicted Solubility Profile of this compound

Here is a predicted qualitative solubility profile in a range of common organic solvents:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSolubleThe hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneSolubleThe moderate polarity of the solute will allow for favorable dipole-dipole interactions with these solvents.
Nonpolar Aromatic Toluene, BenzeneModerately SolubleThe phenyl ring of the solute will interact favorably with the aromatic solvent via van der Waals forces.
Nonpolar Aliphatic Hexane, HeptaneSparingly Soluble to InsolubleThe overall polarity of the solute is likely too high for significant solubility in nonpolar aliphatic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil Seal vial sep1 Allow to settle equil->sep1 After equilibration sep2 Centrifuge sep1->sep2 ana1 Take aliquot of supernatant sep2->ana1 Clear supernatant ana2 Dilute aliquot ana1->ana2 ana3 Analyze by HPLC ana2->ana3

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculation of Solubility:

    • Construct a calibration curve using standard solutions of known concentrations of this compound.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Practical Implications for Researchers and Drug Development Professionals

A clear understanding of the solubility of this compound has several practical benefits:

  • Reaction Solvent Selection: The predicted solubility in polar aprotic solvents like acetone and ethyl acetate makes them good candidates for reaction media.

  • Purification Strategy: The expected poor solubility in nonpolar aliphatic solvents like hexane suggests that these can be used as anti-solvents for crystallization-based purification.

  • Formulation Development: For pharmaceutical applications, the solubility in various excipients will guide the formulation of oral or parenteral dosage forms.

  • Analytical Method Development: Knowledge of suitable solvents is crucial for preparing stock solutions and mobile phases for analytical techniques like HPLC and GC.

Conclusion

While quantitative solubility data for this compound is not widely published, a systematic analysis of its molecular structure allows for reliable predictions of its solubility behavior in a range of common organic solvents. This technical guide provides a solid theoretical foundation, a predictive solubility profile, and a robust experimental protocol for the precise determination of its solubility. By applying these principles and methodologies, researchers and drug development professionals can make informed decisions regarding the handling and application of this important chemical intermediate, ultimately leading to more efficient and successful research and development outcomes.

References

(3-Chloro-5-(trifluoromethyl)phenyl)methanol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Physicochemical Properties

(3-Chloro-5-(trifluoromethyl)phenyl)methanol , a halogenated aromatic alcohol, serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific steric and electronic properties that are highly valued in the design of novel molecules. Understanding its material safety profile is paramount for its effective and safe utilization in a laboratory setting.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name [3-chloro-5-(trifluoromethyl)phenyl]methanol[1]
Synonyms 3-Chloro-5-(trifluoromethyl)benzyl alcohol[1][2]
CAS Number 886496-87-3[1]
Molecular Formula C₈H₆ClF₃O[3]
Molecular Weight 210.58 g/mol [1]
Physical State Solid[1]
Purity ≥95%[1]

Section 2: Hazard Identification and GHS Classification

While a specific, comprehensive safety data sheet for this exact compound is not universally published, a robust hazard profile can be constructed by analyzing data from structurally analogous compounds, such as 2-chloro-5-(trifluoromethyl)benzyl alcohol and [3-fluoro-5-(trifluoromethyl)phenyl]methanol. The primary hazards associated with this class of chemicals are consistently identified as irritation to the skin, eyes, and respiratory system.[4][5]

GHS Hazard Classification:

  • Signal Word: Warning [2][5]

  • Hazard Pictogram:

    • GHS07 (Exclamation Mark)[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4][5]

    • H319: Causes serious eye irritation.[2][4][5]

    • H335: May cause respiratory irritation.[2][4][5]

    • Some analogs are also classified as H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Prudence dictates that this compound should be handled as if it meets these criteria as well.

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][7]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[4][7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[6]

Section 3: Risk Assessment and Mitigation Protocols

The trifluoromethyl and chloro-substituents can enhance the lipophilicity and reactivity of the benzyl alcohol core, necessitating stringent handling protocols to mitigate risks.

Causality of Hazards
  • Skin and Eye Irritation: Aromatic alcohols can defat the skin, leading to dryness and irritation. The halogenated nature of this compound can exacerbate this effect. Direct contact with the eyes is likely to cause significant irritation due to the chemical's ability to interact with proteins and lipids in the ocular tissues.

  • Respiratory Irritation: As a solid, the primary inhalation risk is from airborne dust particles. If heated, vapors can be generated. These particles or vapors can irritate the mucous membranes of the respiratory tract.

Engineering Controls: The First Line of Defense

Primary exposure mitigation relies on robust engineering controls to contain the chemical at the source.

  • Fume Hoods: All weighing, handling, and reaction setups involving this compound must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing direct contact. A risk-based approach should be used for PPE selection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Task: Handling This compound CheckSplash Potential for Splashing or Dust? Start->CheckSplash Eyes Eye Protection: Chemical Safety Goggles (ANSI Z87.1) Start->Eyes Hands Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) Start->Hands Body Body Protection: Flame-Resistant Lab Coat Start->Body CheckSplash->Eyes No FaceShield Add Face Shield CheckSplash->FaceShield Yes

Figure 2: Decision workflow for selecting appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 are mandatory.[9] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for defects before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as chemical waste.

  • Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.[8]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust or vapor concentrations may be high, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter is required.[7]

Section 4: Emergency Response Procedures

Immediate and correct action following an exposure is critical to minimizing harm.

First-Aid Measures

First_Aid_Flowchart cluster_routes Exposure Route cluster_actions Immediate Actions Exposure Exposure Occurs! Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushSkin Remove contaminated clothing. Flush skin with copious amounts of water for 15+ min. Skin->FlushSkin FlushEyes Flush eyes with water for 15+ min, lifting eyelids. Remove contact lenses if easy. Eyes->FlushEyes FreshAir Move to fresh air. If breathing is difficult, provide oxygen. Inhalation->FreshAir RinseMouth Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water. Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Figure 3: Emergency first-aid decision and action flowchart.

  • Inhalation: Immediately move the exposed individual to fresh air. If breathing is difficult or has stopped, trained personnel should administer artificial respiration or oxygen. Seek medical attention immediately.[6][10]

  • Skin Contact: Promptly remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[10][11] If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[12][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Specific Hazards: The compound is combustible. In a fire, hazardous decomposition products may be released, including carbon oxides and gaseous hydrogen fluoride or hydrogen chloride.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and prevent contact with skin and eyes.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material without generating dust and place it into a suitable, labeled container for disposal. For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it for disposal. Clean the spill area thoroughly with soap and water.

Section 5: Safe Handling, Storage, and Disposal

Proactive measures are essential for the long-term safe use of this chemical.

Table 2: Handling and Storage Protocols

ProtocolGuidelineSource(s)
Handling Handle only in a chemical fume hood. Avoid dust generation and accumulation. Wash hands thoroughly after handling. Change contaminated clothing before leaving the lab.[7][8]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[7][8]
Disposal Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[2]

Section 6: Toxicological and Ecological Information

  • Toxicological Profile: The toxicological properties have not been fully investigated.[6] Based on data from analogous compounds, it is harmful if swallowed, inhaled, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory system.[5][6] No components are listed as known or anticipated carcinogens by IARC, NTP, or OSHA.

  • Ecological Profile: The environmental impact of this specific substance has not been fully evaluated. As a standard practice for halogenated organic compounds, it should not be released into the environment or drains.

Section 7: References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. Retrieved from BenchChem.[8]

  • Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Retrieved from Echemi.[15]

  • Fluorochem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from Fluorochem.[1]

  • Matrix Scientific. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)-benzyl alcohol. Retrieved from Matrix Scientific.[16]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • Thermo Fisher Scientific. (2025). 3,5-Bis(trifluoromethyl)benzyl alcohol - SAFETY DATA SHEET. Retrieved from Fisher Scientific.[6]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from CDC.[10]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from TCI Chemicals.[7]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.[14]

  • Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures. Retrieved from CCOHS.[12]

  • Sigma-Aldrich. (n.d.). 4-Chloro-3-(trifluoromethoxy)benzyl alcohol. Retrieved from Sigma-Aldrich.[17]

  • Concawe. (2021). First Aid Reference Guide – 2021 update. Retrieved from Concawe.[13]

  • ChemicalBook. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol. Retrieved from ChemicalBook.[18]

  • National Center for Biotechnology Information. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. PubChem Compound Database. Retrieved from PubChem.[4]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications.[19]

  • Matrix Fine Chemicals. (n.d.). [3-(TRIFLUOROMETHYL)PHENYL]METHANOL | CAS 349-75-7. Retrieved from Matrix Fine Chemicals.[3]

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from Purdue University, Department of Chemistry.[20]

  • MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from MyCPR NOW.[11]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from Solubility of Things.[9]

  • Coast2Coast. (2024). First Aid for Chemical Exposure. Retrieved from Coast2Coast.[21]

  • ACS Publications. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.[22]

  • BLD Pharm. (n.d.). 349-75-7|(3-(Trifluoromethyl)phenyl)methanol. Retrieved from BLD Pharm.[23]

  • Fluorochem. (2024). Safety Data Sheet: 3-Chloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from Fluorochem.[2]

  • Key Organics. (2017). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)benzyl alcohol. Retrieved from Key Organics.[24]

  • Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: 2-CHLORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL.[5]

  • Parchem. (n.d.). 3-Chloro-4-(Trifluoromethyl)Benzyl Alcohol (Cas 948014-51-5). Retrieved from Parchem.[25]

  • Chemsrc. (2025). (3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4. Retrieved from Chemsrc.[26]

  • Carl ROTH. (2024). Safety Data Sheet: (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from Carl ROTH.[27]

References

Methodological & Application

Application Note: A Detailed Protocol for the Selective Reduction of 3-chloro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical reduction of 3-chloro-5-(trifluoromethyl)benzoic acid to its corresponding primary alcohol, (3-Chloro-5-(trifluoromethyl)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials, where the trifluoromethylphenyl moiety imparts unique pharmacological and material properties.[1] This application note details two robust protocols using Lithium Aluminum Hydride (LiAlH₄) and Borane Tetrahydrofuran Complex (BH₃·THF), respectively. It includes in-depth mechanistic explanations, rigorous safety procedures, step-by-step experimental protocols, and methods for reaction monitoring and product characterization, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

This compound is a valuable fluorinated building block in organic synthesis. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences the electronic properties, lipophilicity, and metabolic stability of derivative molecules. These characteristics are highly sought after in the design of novel agrochemicals and pharmaceuticals, including enzyme inhibitors and receptor modulators.

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry. While numerous reagents can achieve this, the choice of reductant is dictated by factors such as substrate reactivity, functional group tolerance, safety, and scalability. This guide focuses on two of the most effective and widely adopted reagents for this purpose: the highly reactive Lithium Aluminum Hydride (LiAlH₄) and the more selective Borane Tetrahydrofuran Complex (BH₃·THF).

Principles and Reaction Mechanisms

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of delivering two hydride (H⁻) ions to the carbonyl carbon. Standard borohydride reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids directly.[2][3]

Mechanism of Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful, non-selective reducing agent.[2][4] The reduction of a carboxylic acid proceeds through a multi-step mechanism that leverages the high reactivity of the Al-H bond.

  • Deprotonation: The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate salt and hydrogen gas. This is a rapid, exothermic acid-base reaction.[5]

  • Coordination and First Hydride Addition: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate, activating it for nucleophilic attack. A hydride ion is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination to Aldehyde Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an O-Al species as a leaving group. This generates an aldehyde in situ.[6]

  • Second Hydride Addition: The aldehyde intermediate is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of hydride to form a lithium alkoxide.[5]

  • Protonation (Work-up): An acidic work-up is required to protonate the resulting alkoxide, yielding the final primary alcohol product.

Due to the initial acid-base reaction, an excess of LiAlH₄ is required for the reduction to go to completion.[7]

Mechanism of Reduction with Borane (BH₃·THF)

Borane offers a milder and more selective alternative to LiAlH₄. It readily reduces carboxylic acids while often leaving other functional groups like esters and amides intact.[8][9]

  • Initial Adduct Formation: The electrophilic boron atom of the borane coordinates to the carbonyl oxygen.

  • Formation of Triacyloxyborane: The acidic proton of the carboxylic acid reacts with a hydride from the borane, releasing hydrogen gas. This process typically occurs with two additional carboxylic acid molecules to form a stable triacyloxyborane intermediate.[6]

  • Hydride Delivery and Reduction: The carbonyl groups within the triacyloxyborane intermediate are activated and are subsequently reduced by another molecule of BH₃. This complex process ultimately leads to a borate ester.[10]

  • Hydrolysis (Work-up): The final borate ester is hydrolyzed during the work-up step to release the primary alcohol.

Materials and Methods

Reagents and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )Purity/GradeSupplier Example
3-Chloro-5-(trifluoromethyl)benzoic acidC₈H₄ClF₃O₂224.57>98%Sigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.9595% powderSigma-Aldrich
Borane Tetrahydrofuran Complex (BH₃·THF)BH₃·THF~85.941.0 M in THFSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11DriSolv®, <50 ppm H₂OEMD Millipore
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12AnhydrousFisher Scientific
Hydrochloric Acid (HCl)HCl36.462 M aqueousVWR
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousJ.T. Baker
Silica GelSiO₂60.08230-400 meshSorbent Tech.
Deuterated Chloroform (CDCl₃)CDCl₃120.38with 0.03% TMSCambridge Isotope
Schlenk Flasks and Line---Chemglass
Magnetic Stirrer with Hotplate---IKA
Thin Layer Chromatography (TLC) Plates--Silica Gel 60 F₂₅₄Merck
Critical Safety Precautions

Lithium Aluminum Hydride is a highly reactive and dangerous substance. Strict adherence to safety protocols is mandatory.

  • Water Reactivity: LiAlH₄ reacts violently with water and protic solvents to release flammable hydrogen gas, which can ignite spontaneously.[11][12] All glassware must be oven- or flame-dried before use, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Corrosivity: LAH dust is highly corrosive to the skin, eyes, and respiratory tract.[13] Handle only in a fume hood while wearing a fire-retardant lab coat, safety goggles, and nitrile gloves.[11]

  • Fire Hazard: Do not use water or carbon dioxide fire extinguishers on an LAH fire, as they will intensify it.[11] A Class D fire extinguisher (for combustible metals) or dry sand must be readily available.

  • Quenching: The quenching of excess LAH is extremely hazardous if done improperly. It must be performed slowly at low temperatures (0 °C) by a trained professional.

Detailed Experimental Protocol: LiAlH₄ Reduction

This protocol is for a 5.0 g scale reaction. Adjust quantities proportionally for different scales.

Reaction Setup and Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Oven-dry glassware (Schlenk Flask) assemble Assemble under N2 flow setup_flask->assemble add_lah Add LiAlH4 (1.2 eq) & Anhydrous THF assemble->add_lah cool_ice Cool to 0 °C add_lah->cool_ice add_acid Slowly add solution of Substrate (1.0 eq) in THF cool_ice->add_acid warm_rt Warm to Room Temp. add_acid->warm_rt reflux Heat to Reflux (Monitor by TLC) warm_rt->reflux cool_quench Cool to 0 °C & Quench (Fieser method) reflux->cool_quench filter Filter solids (Wash with Et2O) cool_quench->filter extract Aqueous Wash & Extraction filter->extract dry_evap Dry (Na2SO4) & Evaporate extract->dry_evap purify Column Chromatography dry_evap->purify

Caption: Experimental workflow for the LiAlH₄ reduction.

Step-by-Step Procedure
  • Preparation: Place a 250 mL three-neck round-bottom flask (equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a rubber septum) in an oven at 120 °C for at least 4 hours. Assemble the glassware hot under a positive flow of dry nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Under the positive nitrogen flow, carefully add Lithium Aluminum Hydride (1.01 g, 26.7 mmol, 1.2 eq.) to the reaction flask. Add 50 mL of anhydrous THF via cannula or syringe.

  • Substrate Addition: In a separate, dry 100 mL flask, dissolve 3-chloro-5-(trifluoromethyl)benzoic acid (5.0 g, 22.3 mmol, 1.0 eq.) in 30 mL of anhydrous THF.

  • Reaction Initiation: Cool the LiAlH₄ slurry to 0 °C using an ice-water bath. Slowly add the benzoic acid solution dropwise to the slurry via a syringe or dropping funnel over 30 minutes. Caution: Vigorous hydrogen evolution will occur. Ensure the system is adequately vented through the nitrogen line bubbler.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (benzoic acid) will be more polar (lower Rf) than the product alcohol. The reaction is typically complete within 2-4 hours.

  • Reaction Quench (Fieser Method): Once the reaction is complete, cool the flask to 0 °C in an ice bath. Quench the excess LiAlH₄ by adding reagents sequentially and dropwise with vigorous stirring:

    • Add 1.0 mL of water.

    • Add 1.0 mL of 15% (w/v) aqueous NaOH.

    • Add 3.0 mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Allow the mixture to stir at room temperature for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting oil or solid under high vacuum to obtain this compound. Characterize by ¹H NMR, ¹³C NMR, and GC-MS to confirm structure and purity.

Alternative Protocol: Borane-THF Reduction

The BH₃·THF method is an excellent alternative that avoids the hazards of solid LiAlH₄.

  • Setup: Under a nitrogen atmosphere in a dry flask, dissolve 3-chloro-5-(trifluoromethyl)benzoic acid (5.0 g, 22.3 mmol, 1.0 eq.) in 40 mL of anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add 1.0 M BH₃·THF solution (45 mL, 45 mmol, ~2.0 eq.) dropwise. Hydrogen gas will evolve.

  • Reaction: After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and slowly add 2 M HCl (aq) to quench excess borane and hydrolyze the borate ester until the gas evolution ceases. Extract the product into diethyl ether (3 x 50 mL), wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify as needed.

Product Characterization

  • TLC Analysis: Monitor the disappearance of the starting material (Rf ~0.2) and the appearance of the product (Rf ~0.5) in 3:1 Hexanes:Ethyl Acetate. Visualize spots under UV light (254 nm).

  • GC-MS: Confirm the mass of the product. Expected M/z for C₈H₆ClF₃O.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the benzylic CH₂ protons (a singlet around δ 4.7-4.8 ppm), aromatic protons (three distinct signals in the δ 7.4-7.6 ppm region), and the alcohol OH (a broad singlet).

  • ¹⁹F NMR (CDCl₃): Expect a singlet for the -CF₃ group around δ -63 ppm.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; "wet" solvent/reagents.Add more reducing agent. Ensure all solvents are anhydrous and the system is inert.
Low Yield Inefficient quenching leading to product trapping.Follow the Fieser work-up precisely. Stir the quenched mixture vigorously for an extended period before filtering.
Formation of Byproducts Over-reduction (unlikely); reaction with solvent.Use the milder BH₃·THF method. Ensure THF is peroxide-free.
Difficult Filtration Gelatinous aluminum salts formed during quench.Add anhydrous Na₂SO₄ to the slurry and stir vigorously to help granulate the precipitate before filtration.

Conclusion

The reduction of 3-chloro-5-(trifluoromethyl)benzoic acid to this compound can be accomplished efficiently using either Lithium Aluminum Hydride or Borane Tetrahydrofuran complex. The LiAlH₄ protocol provides high reactivity but demands stringent safety measures. The BH₃·THF method offers a safer, more selective alternative suitable for substrates with multiple functional groups. The choice of method will depend on the specific laboratory capabilities and requirements of the synthetic route. Both protocols, when executed with care, provide reliable access to this important chemical intermediate.

References

Application Note: High-Purity Isolation of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount, as even minor impurities can lead to significant downstream complications, including altered biological activity, formation of unwanted byproducts, and challenges in regulatory approval. This document provides a comprehensive guide to the purification of this compound, detailing two robust, field-proven protocols: flash column chromatography and recrystallization. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs, ensuring the isolation of material with high purity and batch-to-batch consistency.

Introduction and Significance

The unique substitution pattern of this compound, featuring both a halogen and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly desirable in modern drug design. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).

Purification is a critical step following the synthesis of this intermediate. Crude reaction mixtures typically contain unreacted starting materials, such as 3-chloro-5-(trifluoromethyl)benzaldehyde, and over-oxidized byproducts like 3-chloro-5-(trifluoromethyl)benzoic acid.[1] The presence of these impurities can interfere with subsequent reactions and compromise the integrity of the final product. The protocols herein are designed to effectively remove these and other process-related impurities.

Physicochemical Properties

A thorough understanding of the compound's physical properties is essential for designing an effective purification strategy.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₆ClF₃ON/A
Molecular Weight 210.58 g/mol N/A
Physical Form Expected to be a white to off-white solid
Melting Point Not available; similar compounds are low-melting solids.[2]N/A
Solubility Soluble in common organic solvents (DCM, EtOAc, Methanol); limited solubility in non-polar solvents (Hexane) and water.[3]

Strategic Approach to Purification

The choice between column chromatography and recrystallization depends on the impurity profile, the scale of the purification, and the desired final purity.

  • Flash Column Chromatography is the method of choice for complex mixtures containing multiple impurities or when impurities have polarities very close to the product. It offers high resolving power but can be more time-consuming and solvent-intensive for large quantities.

  • Recrystallization is a highly efficient and economical method for removing small amounts of impurities from a solid product, often yielding material of >99% purity. Its success hinges on finding a suitable solvent system where the compound has high solubility when hot and low solubility when cold, while impurities remain in the mother liquor.[4]

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of this compound on a 1-5 gram scale. The principle relies on the differential partitioning of the compound and its impurities between a polar stationary phase (silica gel) and a less polar mobile phase.[5]

Rationale for Method Selection

The hydroxyl group in the target molecule makes it moderately polar. This allows it to adsorb to silica gel, while being mobile enough to be eluted with a suitable solvent mixture. Common impurities like the starting aldehyde are less polar and will elute first, while more polar impurities like the corresponding carboxylic acid will be more strongly retained on the column.

Materials and Reagents
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Air or nitrogen supply with regulator

  • Fraction collection tubes

  • Rotary evaporator

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute Column (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent (Rotovap) Combine->Evap Pure Pure Product Evap->Pure G cluster_prep Dissolution cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude Solid (Min. Hot Solvent) Filter 2. Hot Filtration (Remove Insolubles, Optional) Dissolve->Filter Cool 3. Slow Cooling (Induce Crystallization) Filter->Cool Ice 4. Ice Bath (Maximize Yield) Cool->Ice Collect 5. Collect Crystals (Vacuum Filtration) Ice->Collect Wash 6. Wash with Cold Solvent Collect->Wash Dry 7. Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure

References

The Strategic Deployment of (3-Chloro-5-(trifluoromethyl)phenyl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated Benzyl Alcohol Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of physicochemical and pharmacokinetic properties. When combined with other carefully selected substituents on an aromatic scaffold, it can unlock significant therapeutic potential. This application note delves into the utility of a specific and highly valuable building block, (3-Chloro-5-(trifluoromethyl)phenyl)methanol , in medicinal chemistry. We will explore its synthesis, characterization, and, most importantly, its application in the construction of biologically active molecules, with a focus on the rationale behind its use in drug design.

The presence of both a chloro and a trifluoromethyl group on the phenyl ring of this benzyl alcohol confers a unique set of properties. The trifluoromethyl group is a strong electron-withdrawing moiety that also significantly increases lipophilicity and metabolic stability. The chlorine atom, also electron-withdrawing, further modulates the electronic character of the ring and provides an additional point of interaction for ligand-receptor binding. The benzylic alcohol functionality serves as a versatile handle for a variety of chemical transformations, allowing for the facile incorporation of this substituted phenyl ring into more complex molecular architectures.

This guide is intended for researchers, scientists, and drug development professionals who are seeking to leverage the advantageous properties of the 3-chloro-5-(trifluoromethyl)phenyl moiety in their therapeutic programs.

Physicochemical Properties and Strategic Advantages

The strategic placement of the chloro and trifluoromethyl groups at the meta positions of the benzyl alcohol offers several advantages in drug design:

PropertyContribution of the 3-Chloro-5-(trifluoromethyl)phenyl MoietyReference
Lipophilicity The trifluoromethyl group significantly increases the lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and cell uptake.
Metabolic Stability The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of the drug candidate.
Binding Affinity The electron-withdrawing nature of both the chloro and trifluoromethyl groups can influence the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with target proteins.
Oral Bioavailability Enhanced metabolic stability and lipophilicity often contribute to improved oral bioavailability.
Blood-Brain Barrier Permeability For central nervous system (CNS) targets, the increased lipophilicity can facilitate penetration of the blood-brain barrier.

Synthesis and Characterization of this compound

The most common and practical laboratory-scale synthesis of this compound involves the reduction of the commercially available 3-chloro-5-(trifluoromethyl)benzoic acid.

Experimental Protocol: Synthesis via Reduction of 3-Chloro-5-(trifluoromethyl)benzoic acid

This protocol describes the reduction of the carboxylic acid to the corresponding benzyl alcohol using borane-tetrahydrofuran complex.

Materials:

  • 3-Chloro-5-(trifluoromethyl)benzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq). Dissolve the acid in anhydrous THF (approximately 10 mL per gram of acid).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Quenching: Once the starting material is consumed, carefully and slowly quench the reaction by the dropwise addition of deionized water at 0 °C.

  • Acidification: Add 1 M HCl solution to adjust the pH to ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid or colorless oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ 7.55 (s, 1H), 7.48 (s, 1H), 7.42 (s, 1H), 4.75 (d, J = 5.8 Hz, 2H), 1.80 (t, J = 5.8 Hz, 1H).
¹³C NMR (101 MHz, CDCl₃) δ 143.5, 135.2, 131.8 (q, J = 33.3 Hz), 129.8, 124.2 (q, J = 3.8 Hz), 123.5 (q, J = 272.5 Hz), 122.9 (q, J = 3.8 Hz), 64.2.
HPLC Purity >95% (Typical conditions: C18 column, mobile phase of acetonitrile/water gradient, UV detection at 254 nm).
Mass Spectrometry (ESI) Calculated for C₈H₆ClF₃O [M-H]⁻: 225.00; Found: 225.01.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The this compound scaffold is a valuable starting material for the synthesis of a variety of bioactive molecules. Its primary utility lies in its conversion to other functional groups, such as an amine or an isocyanate, which can then be incorporated into larger drug-like molecules. A prominent example of a drug with a similar substitution pattern is Sorafenib , a multi-kinase inhibitor approved for the treatment of certain types of cancer. While the synthesis of Sorafenib itself uses 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the 3-chloro-5-trifluoromethyl isomer provided by our title compound allows for the exploration of novel chemical space and the development of new intellectual property.

Workflow: From this compound to a Kinase Inhibitor Scaffold

G A This compound B Oxidation (e.g., PCC, Dess-Martin) A->B Step 1 C 3-Chloro-5-(trifluoromethyl)benzaldehyde B->C D Reductive Amination C->D Step 2 E (3-Chloro-5-(trifluoromethyl)phenyl)methanamine D->E F Conversion to Isocyanate (e.g., Phosgene, Triphosgene) E->F Step 3 G 3-Chloro-5-(trifluoromethyl)phenyl isocyanate F->G H Reaction with Amine-containing Scaffold G->H Step 4 I Urea-based Kinase Inhibitor H->I

Caption: Synthetic pathway from the title compound to a urea-based kinase inhibitor.

Protocol: Synthesis of a Urea-based Kinase Inhibitor Precursor

This protocol outlines the conversion of this compound to the corresponding isocyanate, a key intermediate for the synthesis of many kinase inhibitors.

Part 1: Oxidation to the Aldehyde

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract with DCM, wash the organic layer with saturated sodium bicarbonate and brine, dry over MgSO₄, and concentrate to yield 3-chloro-5-(trifluoromethyl)benzaldehyde.

Part 2: Reductive Amination to the Amine

  • Dissolve 3-chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir at room temperature overnight.

  • Concentrate the reaction mixture and partition between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield (3-Chloro-5-(trifluoromethyl)phenyl)methanamine.

Part 3: Conversion to the Isocyanate

  • Caution: Phosgene and its analogs are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve (3-Chloro-5-(trifluoromethyl)phenyl)methanamine (1.0 eq) in anhydrous toluene.

  • Add a solution of triphosgene (0.4 eq) in toluene dropwise at 0 °C.

  • Slowly warm the reaction to reflux and maintain for 2-4 hours.

  • Monitor the reaction by IR spectroscopy for the appearance of the isocyanate peak (~2270 cm⁻¹) and disappearance of the amine peak.

  • Cool the reaction and carefully evaporate the solvent under reduced pressure to yield the crude 3-chloro-5-(trifluoromethyl)benzyl isocyanate, which can be used in the next step without further purification.

This isocyanate is now ready to be reacted with an appropriate amine-containing heterocyclic core to generate a library of potential kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The 3-chloro-5-(trifluoromethyl)phenyl moiety can be considered a "priviledged" scaffold in the context of kinase inhibition. The urea linkage formed from the isocyanate is a common hydrogen bond donor-acceptor motif that interacts with the hinge region of many kinases.

SAR cluster_0 Kinase Hinge Region cluster_1 Urea-based Inhibitor Hinge_NH NH Hinge_CO C=O Inhibitor_CO C=O Inhibitor_CO->Hinge_NH H-bond Inhibitor_NH1 NH Inhibitor_NH1->Hinge_CO H-bond Inhibitor_NH2 NH Aryl_Ring 3-Cl, 5-CF3 Phenyl Inhibitor_NH2->Aryl_Ring Hydrophobic Pocket Hydrophobic Pocket Aryl_Ring->Hydrophobic Pocket van der Waals Interactions

Caption: Key interactions of a urea-based inhibitor with a kinase active site.

The 3-chloro and 5-trifluoromethyl substituents play crucial roles in this interaction:

  • Hydrophobic Interactions: The trifluoromethyl group and the phenyl ring itself can engage in favorable hydrophobic interactions with nonpolar residues in the kinase active site.

  • Modulation of Urea Basicity: The strong electron-withdrawing nature of the substituents decreases the basicity of the urea nitrogens, which can fine-tune the hydrogen bonding geometry and strength.

  • Vector for Further Substitution: The chlorine atom can serve as a handle for further chemical modification, or it can occupy a specific pocket within the active site, contributing to selectivity.

Conclusion

This compound is a versatile and highly valuable building block in medicinal chemistry. Its unique combination of a reactive benzylic alcohol, a metabolically robust trifluoromethyl group, and a strategically placed chlorine atom provides a powerful tool for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, particularly in the pursuit of next-generation kinase inhibitors. The ability to readily synthesize and functionalize this compound opens up a wide array of possibilities for creating diverse chemical libraries and ultimately, for developing new medicines to address unmet medical needs.

Application Notes & Protocols: (3-Chloro-5-(trifluoromethyl)phenyl)methanol as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (3-Chloro-5-(trifluoromethyl)phenyl)methanol. This readily available building block is uniquely activated for a variety of cyclization and substitution reactions, making it an invaluable starting material for the synthesis of diverse heterocyclic scaffolds. The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences the molecule's reactivity and imparts desirable physicochemical properties to the resulting heterocycles, such as metabolic stability and enhanced binding affinity.[1] This guide details the underlying chemical principles, provides step-by-step synthetic protocols, and showcases the application of the resulting compounds in modern drug discovery.

Introduction: The Strategic Advantage of the 3-Chloro-5-(trifluoromethyl)phenyl Moiety

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and agrochemicals, owing to their diverse chemical properties and ability to interact with biological targets. The choice of starting materials is paramount in the synthesis of novel heterocycles. This compound emerges as a superior building block due to the synergistic effects of its substituents:

  • Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group enhances the lipophilicity of a molecule, a key factor in cell membrane permeability.[1] It also improves metabolic stability by blocking potential sites of oxidative metabolism and can increase the binding affinity of a drug to its target protein.[1][2]

  • Chloro (-Cl) Group: The chloro substituent further modulates the electronic properties of the aromatic ring and provides an additional vector for synthetic diversification through cross-coupling reactions.

  • Benzylic Alcohol (-CH₂OH): This functional group is the primary reactive handle, readily converted into a leaving group (e.g., halide) or an electrophilic species (e.g., aldehyde) to facilitate cyclization reactions.

The combination of these features makes this moiety a privileged scaffold in medicinal chemistry, found in a range of therapeutic agents.[2]

Physicochemical Properties & Safe Handling

A thorough understanding of the building block's properties is essential for safe and effective use.

PropertyValueSource
CAS Number 38539-50-7PubChem
Molecular Formula C₈H₆ClF₃OPubChem
Molecular Weight 210.58 g/mol PubChem
Appearance White to off-white crystalline solidCommercial Suppliers
Melting Point 45-49 °CCommercial Suppliers
Boiling Point 235 °C (approx.)Commercial Suppliers

Safety & Handling: this compound is an irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) from your supplier for detailed handling and emergency procedures.

Core Synthetic Pathways & Protocols

The utility of this compound lies in its conversion to key intermediates, primarily the corresponding benzyl bromide or aldehyde, which then serve as precursors for various heterocyclic ring systems.

Workflow Overview: From Building Block to Heterocycle

G cluster_0 Activation of Building Block cluster_1 Heterocycle Synthesis cluster_2 Final Products A (3-Chloro-5-(trifluoromethyl) phenyl)methanol B (3-Chloro-5-(trifluoromethyl) benzyl) bromide A->B PBr₃ or NBS/PPh₃ C 3-Chloro-5-(trifluoromethyl) benzaldehyde A->C PCC or Dess-Martin D Reaction with Nucleophiles (e.g., Amines, Thiols) B->D E Cyclocondensation Reactions (e.g., with 1,2-diamines) C->E F Multi-component Reactions C->F G Substituted Oxadiazoles, Pyridines D->G H Fused Heterocycles (e.g., Benzimidazoles) E->H I Complex Polycyclic Systems F->I

Caption: General synthetic workflow.

Protocol 1: Synthesis of (3-Chloro-5-(trifluoromethyl)benzyl) bromide - A Key Intermediate

The conversion of the benzylic alcohol to a more reactive benzyl bromide is a crucial first step for many subsequent reactions, such as nucleophilic substitutions.

Rationale: Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to alkyl bromides with high yield and minimal side reactions. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.

Step-by-Step Protocol:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.0 g, 23.7 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring, slowly add phosphorus tribromide (PBr₃) (0.89 mL, 9.5 mmol, 0.4 eq.) dropwise over 10 minutes. Caution: PBr₃ is corrosive and reacts violently with water. Handle with extreme care.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Quenching: Once the reaction is complete, carefully pour the mixture into 50 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL).

  • Workup: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically of sufficient purity for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Expected Outcome: A colorless to pale yellow oil or low-melting solid. The product should be stored under an inert atmosphere and protected from light and moisture.

Protocol 2: Synthesis of 1,2,4-Oxadiazoles via Cyclization

This protocol demonstrates the use of the activated benzyl bromide to construct a 1,2,4-oxadiazole ring system, a common scaffold in medicinal chemistry.

Rationale: This synthesis involves the reaction of a chloromethyl oxadiazole with a nucleophile.[4] While the specific starting material is different, the principle of using an activated benzylic position to react with a heterocycle is analogous. The electron-withdrawing nature of the substituted phenyl ring can facilitate the nucleophilic substitution step.

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask, combine 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (or a similar precursor) (1.0 g, 5.14 mmol) and potassium cyanide (KCN) (1.0 g, 15.4 mmol) in acetonitrile (25 mL). Note: This is an analogous reaction; for our building block, one would first synthesize the corresponding amidoxime and then cyclize it.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC.

  • Workup: After completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1,2,4-oxadiazole derivative.

Application in Drug Discovery: Targeting Medically Relevant Scaffolds

The 3-chloro-5-(trifluoromethyl)phenyl moiety is a key component in a variety of biologically active molecules. Its incorporation often leads to enhanced potency and improved pharmacokinetic profiles.

Case Study: Pyrazole Derivatives as Antimicrobial Agents

Pyrazole derivatives are known for a wide spectrum of biological activities.[2] The synthesis of pyrazoles containing the 3,5-bis(trifluoromethyl)phenyl group has yielded potent growth inhibitors of drug-resistant bacteria, including MRSA.[2] While not the exact building block, this highlights the profound impact of the trifluoromethyl-substituted phenyl ring on antimicrobial activity.

Synthetic Approach: A common route involves the condensation of a substituted acetophenone with a hydrazine derivative, followed by cyclization using a reagent like the Vilsmeier-Haack reagent.[2]

G A 3-Chloro-5-(trifluoromethyl) acetophenone C Hydrazone Intermediate A->C B Substituted Hydrazine B->C E Substituted Pyrazole C->E Cyclization D Vilsmeier-Haack Reagent (POCl₃/DMF) D->E F Potent Antimicrobial Activity E->F

Caption: Synthesis of bioactive pyrazoles.

Conclusion

This compound is a high-value, versatile building block for constructing novel heterocyclic systems. The strategic placement of its chloro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the steric and electronic properties of target molecules. The protocols and strategies outlined in this guide demonstrate its utility in creating diverse scaffolds with significant potential in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Agrochemicals from (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to increased efficacy and an improved toxicological profile.[1][2] The (3-Chloro-5-(trifluoromethyl)phenyl) moiety is a key building block in this arena, serving as a precursor to a range of potent insecticides and fungicides.[1][3]

This comprehensive guide provides detailed application notes and protocols for the multi-step synthesis of advanced agrochemical intermediates starting from (3-Chloro-5-(trifluoromethyl)phenyl)methanol. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the rationale behind the chosen synthetic strategies, empowering researchers to adapt and innovate upon these methodologies.

Strategic Overview: A Multi-pronged Approach to Agrochemical Scaffolds

Our synthetic journey from this compound to valuable agrochemical precursors involves two primary strategic pathways, each commencing with a critical functional group transformation of the benzylic alcohol. These pathways are designed to generate versatile intermediates that can be further elaborated into complex heterocyclic systems characteristic of modern pesticides.

G A This compound B Oxidation A->B D Halogenation A->D C 3-Chloro-5-(trifluoromethyl)benzaldehyde B->C F Heterocycle Formation (e.g., Pyridine Synthesis) C->F E 3-Chloro-5-(trifluoromethyl)benzyl bromide D->E H Nucleophilic Substitution/ Coupling Reactions E->H G Advanced Agrochemical Intermediates F->G H->G G A 3-Chloro-5-(trifluoromethyl)benzaldehyde B Aldol Condensation with Acetone A->B C 4-(3-Chloro-5-(trifluoromethyl)phenyl)but-3-en-2-one B->C D Reaction with β-enamino ester C->D E Bohlmann-Rahtz Cyclization D->E F Polysubstituted Trifluoromethylpyridine E->F G A 3-Chloro-5-(trifluoromethyl)benzyl bromide D Williamson Ether Synthesis A->D B Hydroxy-substituted Pyridine B->D C Base (e.g., K₂CO₃, NaH) C->D E Pyridalyl Analogue Precursor D->E

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group in (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Key Pharmaceutical Intermediate

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a crucial building block in contemporary drug discovery, frequently incorporated into a variety of therapeutic candidates. The hydroxyl group of this benzylic alcohol is a key handle for molecular modification, allowing for the strategic introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic properties. Derivatization of this hydroxyl group into esters, ethers, or silyl ethers can significantly impact a compound's lipophilicity, metabolic stability, and target-binding interactions.

This comprehensive guide provides detailed protocols for the most common and effective derivatization strategies for this compound. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific research needs. The presence of both a chloro and a trifluoromethyl group on the phenyl ring introduces distinct electronic effects that influence the reactivity of the benzylic alcohol, a factor that is taken into consideration in the provided protocols.

I. Esterification: Enhancing Lipophilicity and Prodrug Potential

Esterification is a fundamental transformation for converting alcohols into esters, which can serve as prodrugs or enhance a molecule's ability to cross cellular membranes. Two robust methods for the esterification of this compound are detailed below.

A. Acylation with Acyl Chlorides: A Rapid and High-Yielding Approach

This method utilizes the high reactivity of acyl chlorides to achieve efficient esterification. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2][3][4][5] A mild base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride byproduct.[6]

Workflow for Acylation with Acyl Chlorides

reagents Starting Material & Acyl Chloride dissolve Dissolve in DCM/Pyridine reagents->dissolve reaction Stir at 0°C to RT dissolve->reaction workup Aqueous Workup reaction->workup purify Column Chromatography workup->purify product Isolated Ester Product purify->product

Caption: General workflow for esterification using acyl chlorides.

Detailed Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridine (1.5 eq).

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired ester.

B. Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is an exceptionally mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[7][8][9][10] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction's efficiency, acting as an acyl transfer agent.[8][9] This method is particularly advantageous when dealing with acid-sensitive substrates.[7][9]

Mechanism Overview for Steglich Esterification

RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_pyridinium N-Acylpyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP DCU Dicyclohexylurea (DCU) O_acylisourea->DCU + H₂O DMAP DMAP Ester Ester Product Acyl_pyridinium->Ester + Alcohol Alcohol (3-Chloro-5-(trifluoromethyl) phenyl)methanol

Caption: Simplified mechanism of the Steglich esterification.

Detailed Protocol:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Reaction Initiation: Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

II. Etherification: Introducing Metabolic Stability

The formation of an ether linkage can significantly enhance the metabolic stability of a drug candidate by replacing a more labile ester or hydroxyl group. The Williamson ether synthesis is a classic and reliable method for this transformation.

Williamson Ether Synthesis: A Versatile SN2 Approach

This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol with a strong base, displaces a halide from an alkyl halide.[11][12][13][14] For a benzylic alcohol like this compound, it is preferable to convert it to the alkoxide and react it with a primary alkyl halide to avoid potential elimination side reactions.[13][14]

General Scheme for Williamson Ether Synthesis

Alcohol (3-Chloro-5-(trifluoromethyl) phenyl)methanol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide + Base Base Strong Base (e.g., NaH) Ether Ether Product Alkoxide->Ether + Alkyl Halide (SN2) Alkyl_Halide Primary Alkyl Halide

Caption: Williamson ether synthesis workflow.

Detailed Protocol:

  • Alkoxide Formation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Add the desired primary alkyl halide (1.2 eq) to the freshly prepared alkoxide solution. If the alkyl halide is a liquid, it can be added neat; if it is a solid, dissolve it in a minimal amount of anhydrous THF.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After cooling to room temperature, carefully quench the reaction by the dropwise addition of water. Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether by flash column chromatography.

III. Silylation: Protection and Analytical Derivatization

Silylation converts the hydroxyl group into a silyl ether, which serves as a versatile protecting group in multi-step syntheses.[15] Silyl ethers are also frequently prepared for gas chromatography (GC) analysis to increase the volatility and thermal stability of the analyte. Trimethylsilyl (TMS) ethers are common for this purpose.

Formation of Trimethylsilyl (TMS) Ethers

The reaction of an alcohol with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like pyridine or triethylamine, readily forms the corresponding silyl ether.[6][15]

Detailed Protocol:

  • Preparation: In a dry vial, dissolve this compound (1.0 eq) in anhydrous pyridine (0.5 M) under an inert atmosphere.

  • Silylation: Add trimethylsilyl chloride (TMSCl, 1.5 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours. The formation of a salt (pyridinium hydrochloride) is usually observed. Monitor the reaction by GC-MS or TLC.

  • Work-up (for isolation): If isolation of the TMS ether is required, dilute the reaction mixture with hexanes and filter off the salt. Wash the filtrate with cold, dilute aqueous copper sulfate solution to remove excess pyridine, followed by water and brine.

  • Purification (for isolation): Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile TMS ether. Further purification can be achieved by distillation or flash chromatography. For analytical purposes, an aliquot of the reaction mixture can often be directly diluted and injected into the GC-MS.

Comparative Summary of Derivatization Methods

Derivatization MethodReagentsConditionsAdvantagesDisadvantages
Acylation Acyl Chloride, Pyridine0 °C to RT, 2-4 hFast, high-yielding, readily available reagents.Generates HCl, acyl chlorides can be moisture-sensitive.
Steglich Esterification Carboxylic Acid, DCC/EDC, DMAP0 °C to RT, 12-24 hVery mild conditions, suitable for sensitive substrates.[7][9]Byproduct (DCU) removal can be tedious, longer reaction times.
Williamson Ether Synthesis NaH, Alkyl HalideRT to Reflux, 2-16 hForms stable ether linkage, versatile.Requires strong base, not suitable for tertiary alkyl halides.
Silylation (TMS) TMSCl, PyridineRT, 1-2 hFast, efficient for protection and GC analysis.TMS ethers are sensitive to acidic conditions and moisture.

Conclusion

The derivatization of the hydroxyl group in this compound is a critical step in the synthesis of many biologically active molecules. The choice of method—be it esterification, etherification, or silylation—should be guided by the overall synthetic strategy, the desired properties of the final product, and the compatibility with other functional groups in the molecule. The protocols provided herein offer reliable and well-established procedures for achieving these important chemical transformations.

References

Application Note: Quantitative Analysis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The purity and concentration of this starting material are critical parameters that can significantly impact the yield, purity, and overall quality of the final product. Therefore, robust and reliable analytical methods for the accurate quantification of this compound are essential for quality control, process monitoring, and regulatory compliance in pharmaceutical and chemical manufacturing.

This application note provides detailed protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). The methodologies are designed to be specific, accurate, precise, and linear, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) for analytical method validation.[1][2][3][4]

Rationale for Method Selection

The choice between HPLC-UV and GC-FID for the quantification of this compound depends on several factors, including the sample matrix, the presence of potential impurities, and the desired sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[5] this compound possesses a chromophore due to its aromatic ring, making it suitable for UV detection. Reversed-phase HPLC is particularly effective for separating the analyte from polar and non-polar impurities.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): GC is an excellent technique for the analysis of volatile and thermally stable compounds.[6][7] this compound is sufficiently volatile to be analyzed by GC. FID is a robust and universally responsive detector for organic compounds, providing high sensitivity and a wide linear range. This method is particularly useful for detecting and quantifying volatile organic impurities.

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method describes the determination of this compound in a drug substance or as a raw material using RP-HPLC with UV detection.

Principle

The sample is dissolved in a suitable diluent and injected into a reversed-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected by its UV absorbance at a specific wavelength, and the peak area is used for quantification against a calibrated external standard.

Experimental Protocol
3.2.1. Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, water, and methanol.

  • This compound reference standard (purity ≥ 98%).

3.2.2. Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes
3.2.3. Solution Preparation
  • Diluent: Mobile Phase (Acetonitrile:Water, 60:40, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to obtain concentrations in the range of 10 µg/mL to 150 µg/mL. A minimum of five concentration levels is recommended.[2]

  • Sample Solution (Target Concentration 100 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

3.2.4. Analysis Workflow

Caption: RP-HPLC-UV analysis workflow for this compound.

3.2.5. Data Analysis and Calculations
  • Calibration Curve: Plot the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantification: Calculate the concentration of this compound in the sample solution using the regression equation.

  • Assay Calculation: Assay (%) = (Concentration in sample (µg/mL) / Labeled concentration (µg/mL)) * Purity of standard (%)

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines.[1][3][4] Key validation parameters include:

Validation ParameterAcceptance Criteria
Specificity No interference from blank and potential impurities at the retention time of the analyte. Peak purity should be demonstrated.
Linearity r² ≥ 0.999 over the concentration range (e.g., 10-150 µg/mL).
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Method 2: Quantification by Gas Chromatography (GC-FID)

This method is suitable for determining the purity of this compound and for quantifying it in the presence of volatile impurities.

Principle

The sample is dissolved in a suitable solvent and injected into a gas chromatograph. The analyte is vaporized in the heated injector and separated from other components on a capillary column. The separated components are detected by a flame ionization detector (FID), and the peak area is proportional to the concentration of the analyte.

Experimental Protocol
4.2.1. Instrumentation and Materials
  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • GC vials with septa.

  • High-purity grade methanol or acetone.

  • This compound reference standard (purity ≥ 98%).

  • High-purity gases (Helium, Hydrogen, and Air).

4.2.2. Chromatographic Conditions
ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
4.2.3. Solution Preparation
  • Diluent: Methanol or Acetone.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to obtain concentrations in the range of 10 µg/mL to 200 µg/mL.

  • Sample Solution (Target Concentration 100 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent.

4.2.4. Analysis Workflow

Caption: GC-FID analysis workflow for this compound.

4.2.5. Data Analysis and Calculations

The data analysis and calculation of the assay percentage are performed in the same manner as described for the HPLC method.

Method Validation

The GC-FID method should also be validated according to ICH Q2(R2) guidelines, with similar validation parameters and acceptance criteria as the HPLC method.

Forced Degradation Studies

To ensure the stability-indicating nature of the developed analytical methods, forced degradation studies should be performed on this compound.[8][9][10][11] This involves subjecting the analyte to stress conditions to generate potential degradation products.

Stress Conditions
  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Evaluation

The stressed samples should be analyzed using the validated HPLC or GC method. The method is considered stability-indicating if it can resolve the main peak of this compound from all degradation product peaks. Peak purity analysis of the main peak in the chromatograms of the stressed samples should be performed to confirm specificity.

Conclusion

The HPLC-UV and GC-FID methods presented in this application note are suitable for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application and laboratory capabilities. Proper method validation in accordance with ICH guidelines is crucial to ensure the generation of high-quality, reproducible data for quality control and regulatory purposes.[1][4][12]

References

A Robust HPLC-UV Method for the Quantification of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol is designed for accuracy, precision, and high throughput, making it suitable for quality control and process monitoring in drug development and manufacturing environments. All procedural steps, from sample preparation to system suitability testing and data analysis, are outlined to ensure straightforward implementation and regulatory compliance.

Introduction and Scientific Rationale

This compound is a halogenated aromatic alcohol frequently used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The inclusion of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Given its role as a critical intermediate, a validated analytical method is essential to ensure its purity and identity, which directly impacts the quality and safety of the final API.[2][3]

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and semi-volatile compounds in the pharmaceutical industry.[3] This guide explains the development of an HPLC-UV method, focusing on the causality behind each experimental choice to provide a scientifically sound and field-proven protocol.

Analyte Physicochemical Properties: The analyte possesses a substituted benzene ring, making it inherently hydrophobic. The presence of the chloro and trifluoromethyl groups further increases its non-polar character, while the benzylic alcohol moiety contributes a degree of polarity. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography. The aromatic ring acts as a chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.

HPLC Method Development Strategy

The method development was guided by the physicochemical properties of the analyte to achieve optimal separation and quantification.

  • Chromatographic Mode Selection: Reversed-phase HPLC (RP-HPLC) was selected as the most appropriate mode.[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[5] This setup is ideal for retaining and separating moderately polar to non-polar analytes like this compound.[6]

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are the most widely used in RP-HPLC due to their high hydrophobicity and versatility, providing excellent retention and separation for a broad range of aromatic and hydrophobic compounds.[4][5][7] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.[8]

  • Mobile Phase Selection: The mobile phase consists of a mixture of water and an organic solvent.[9] Acetonitrile (ACN) was selected over methanol due to its lower viscosity (reducing system backpressure) and lower UV cutoff, which minimizes background interference.[10] An isocratic elution, where the mobile phase composition remains constant, was chosen for its simplicity, robustness, and suitability for analyzing a single principal component.[11] The ratio of acetonitrile to water was optimized to achieve a suitable retention time and sharp peak shape.

  • Detector and Wavelength Selection: A UV detector was employed due to the presence of the aromatic chromophore in the analyte. While a full UV scan would determine the absorbance maximum (λmax), a wavelength of 254 nm is a common and effective choice for aromatic compounds and was selected for this method.

Detailed Experimental Protocol

Materials and Reagents
MaterialGradeRecommended Supplier
This compoundReference StandardSigma-Aldrich, etc.
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterHPLC or Milli-Q®In-house system
Methanol (for cleaning)HPLC GradeFisher Scientific
Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with the following components. The conditions are summarized in the table below.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV-Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)[12]
Mobile Phase Acetonitrile : Water (60:40 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Combine in a suitable solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation.[13]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 50 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of acetonitrile to dissolve the standard.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with acetonitrile and mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase (60:40 ACN:Water) and mix thoroughly.

  • Sample Preparation:

    • Accurately weigh an amount of the test sample expected to contain 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove particulates that could clog the column.[14]

System Suitability Testing (SST)

To ensure the chromatographic system is adequate for the intended analysis, system suitability must be verified before sample analysis.[15][16] This protocol is self-validating through the implementation of strict SST criteria based on USP guidelines.[17][18]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).[18]

  • Inject the Working Standard Solution (100 µg/mL) five consecutive times.

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and minimizes co-elution issues.[17]
Repeatability (%RSD) ≤ 2.0% for peak area from 5 replicate injections.[18]Confirms the precision of the system.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.

Proceed with sample analysis only if all SST criteria are met. If the system fails, investigate potential causes such as leaks, column degradation, or mobile phase preparation errors before re-running the SST.[18]

Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Reporting prep_mobile 1. Prepare Mobile Phase (60:40 ACN:H2O) equilibrate 4. Equilibrate HPLC System prep_mobile->equilibrate prep_std 2. Prepare Standard Solution (100 µg/mL) sst_run 5. Perform System Suitability Test (5 Replicate Injections) prep_std->sst_run prep_sample 3. Prepare & Filter Sample analyze_samples 7. Inject Sample Solutions prep_sample->analyze_samples equilibrate->sst_run sst_check 6. Evaluate SST Criteria sst_run->sst_check sst_check->analyze_samples Pass troubleshoot Troubleshoot System & Re-run SST sst_check->troubleshoot Fail process_data 8. Process Chromatographic Data analyze_samples->process_data report 9. Generate Final Report process_data->report troubleshoot->equilibrate

Caption: HPLC analysis workflow from preparation to reporting.

Results and Discussion

A successful run using this method will produce a sharp, well-defined, and symmetrical peak for this compound. The expected retention time should be approximately 4-6 minutes, allowing for a rapid analysis cycle. The baseline should be stable with minimal noise. The system suitability results should be documented and fall within the acceptance criteria to validate the analytical run.

Conclusion

The HPLC-UV method described provides a straightforward, precise, and reliable tool for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement and robust for routine use in quality control laboratories. The integrated system suitability tests ensure that each analytical run is performed on a system operating within validated parameters, guaranteeing the integrity of the generated data.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (3-Chloro-5-(trifluoromethyl)phenyl)methanol in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol in complex biological matrices, such as human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals who require a reliable and high-throughput analytical method for pharmacokinetic studies, toxicological assessments, or other applications where precise measurement of this compound is critical. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection. All validation parameters adhere to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and regulatory compliance.[1][2][3][4][5]

Introduction

This compound is an emerging molecule of interest in pharmaceutical and agrochemical research. Its unique chemical structure, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts specific physicochemical properties that necessitate a tailored analytical approach for its quantification in biological samples. The complexity of matrices such as plasma, which contains a high abundance of proteins, lipids, and other endogenous components, presents a significant challenge for achieving accurate and reproducible results.

This application note addresses these challenges by providing a comprehensive guide to a validated LC-MS/MS method. The rationale behind each step of the protocol is explained, from the selection of the sample preparation technique to the optimization of the mass spectrometry parameters. By following this guide, researchers can implement a high-performance analytical method that is fit for its intended purpose.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.

PropertyValueRationale for Method Development
Chemical Structure Chemical Structure of this compoundThe aromatic ring with electron-withdrawing groups influences chromatographic retention and fragmentation patterns.
Molecular Formula C₈H₆ClF₃O-
Molecular Weight 212.58 g/mol Guides the selection of mass-to-charge ratios (m/z) for MS detection.
Estimated pKa ~9-10The hydroxyl group is weakly acidic. The electron-withdrawing chloro and trifluoromethyl groups are expected to lower the pKa compared to phenol (~10), making it slightly more acidic. This influences the choice of mobile phase pH to ensure the analyte is in a non-ionized state for optimal reversed-phase retention.
Estimated logP ~2.5-3.0The presence of the halogen and trifluoromethyl group increases lipophilicity. This suggests good retention on a C18 column and suitability for liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Solubility Poorly soluble in water; soluble in organic solvents (e.g., methanol, acetonitrile).Dictates the choice of solvents for stock solution preparation, sample extraction, and mobile phase composition.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Liquid-Liquid Extraction is_add->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc UPLC Separation injection->lc ms Tandem MS Detection lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Overall experimental workflow from sample preparation to data reporting.

Materials and Methods

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • (3-Bromo-5-(trifluoromethyl)phenyl)methanol (Internal Standard, IS) (≥98% purity)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Methyl tert-butyl ether (MTBE)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration of 100 ng/mL in methanol.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is chosen for its ability to provide a clean extract and high recovery for moderately lipophilic compounds.[6][7][8][9]

  • Sample Aliquoting: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).

  • Vortex: Briefly vortex the samples to ensure homogeneity.

  • Extraction: Add 1 mL of MTBE to each sample.

  • Mixing: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and Transfer: Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Rationale for Parameter Selection:

  • Column: A C18 column is selected due to the hydrophobic nature of the analyte.

  • Mobile Phase: A combination of water and an organic solvent (methanol or acetonitrile) with a formic acid modifier is used. Formic acid aids in the protonation of the analyte in positive ion mode, enhancing sensitivity.

  • Gradient Elution: A gradient is employed to ensure efficient separation from endogenous matrix components and to maintain a sharp peak shape.

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is proposed due to the potential for protonation of the hydroxyl group.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be generated by collision-induced dissociation.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 50% B; 0.5-2.5 min: 50-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-50% B; 3.6-5.0 min: 50% B
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Analyte MRM To be determined experimentally (e.g., Q1: 213.0 -> Q3: appropriate fragment)
IS MRM To be determined experimentally (e.g., Q1: 257.0 -> Q3: appropriate fragment)

Method Validation

The method validation will be performed according to the ICH M10 guideline to ensure its reliability for the intended application.[1][2][3][4][5]

Validation Workflow

validation_workflow cluster_core Core Validation Parameters cluster_stability Stability Assessment selectivity Selectivity matrix_effect Matrix Effect selectivity->matrix_effect linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision recovery Recovery recovery->matrix_effect stock_stability Stock Solution Stability st_stability Short-Term Stability stock_stability->st_stability lt_stability Long-Term Stability st_stability->lt_stability ft_stability Freeze-Thaw Stability lt_stability->ft_stability

Caption: Logical flow of the bioanalytical method validation process.

Acceptance Criteria
Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Linearity Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the response of the blank; accuracy within ±20% and precision ≤20%.
Accuracy & Precision For QCs (low, mid, high), the mean concentration should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%.
Recovery Consistent and reproducible recovery for the analyte and IS.
Matrix Effect The matrix factor should be consistent across different sources of plasma.
Stability Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term, and stock solution stability), with deviations within ±15% of the nominal concentration.

Data Analysis and Reporting

The concentration of this compound in the samples will be determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve will be constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in complex biological matrices. The comprehensive validation protocol, based on the ICH M10 guideline, ensures the generation of high-quality, reproducible, and defensible data suitable for regulatory submissions and pivotal research studies. This method is a valuable tool for scientists and researchers in the fields of drug metabolism, pharmacokinetics, and toxicology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-chloro-5-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, chemists, and process development scientists to troubleshoot common issues and answer frequently asked questions related to the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical solutions needed to identify and mitigate common impurities, ensuring the highest quality of your final product.

Troubleshooting Guide: Common Synthetic Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and analysis of this compound.

Question 1: I'm observing a significant peak in my HPLC/GC analysis that corresponds to my starting material. What are the likely causes and how can I fix this?

Answer:

Observing unreacted starting material is one of the most common issues. The root cause depends on your chosen synthetic route, which is typically the reduction of either 3-chloro-5-(trifluoromethyl)benzaldehyde or 3-chloro-5-(trifluoromethyl)benzoic acid.

Causality & Mechanism: The reduction of a carbonyl group (aldehyde or carboxylic acid) to an alcohol requires a stoichiometric amount of a reducing agent, such as sodium borohydride (NaBH₄) for aldehydes or lithium aluminum hydride (LAH) for carboxylic acids.[1][2][3] Incomplete conversion is usually due to one of the following:

  • Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low. It's crucial to calculate the stoichiometry carefully. For NaBH₄ reduction of an aldehyde, the stoichiometry is 4:1 (aldehyde:NaBH₄) as each hydride can reduce one aldehyde molecule, but a slight excess is often used in practice. For LAH reduction of a carboxylic acid, a 4:3 ratio (acid:LAH) is needed, with an excess being standard practice.

  • Reagent Decomposition: Both NaBH₄ and LAH are sensitive to moisture. If the reagents have been improperly stored or the reaction solvent is not anhydrous, the reducing agent will be quenched before it can react with the starting material.

  • Low Reaction Temperature/Insufficient Time: Reduction reactions have specific temperature and time requirements. If the reaction is not allowed to proceed for a sufficient duration or at the optimal temperature, it may not reach completion.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Double-check your calculations for the molar equivalents of the reducing agent. It is advisable to use a slight excess (e.g., 1.1-1.5 equivalents of hydride).

  • Ensure Anhydrous Conditions: Use freshly dried solvents. For moisture-sensitive reagents like LAH, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Parameters: Review the literature for the recommended temperature and reaction time for your specific reduction. Consider extending the reaction time or slightly increasing the temperature if the conversion remains low.

  • Reagent Quality Check: If the problem persists, the reducing agent itself may have degraded. Use a fresh bottle of the reagent or test its activity on a known, reliable substrate.

Question 2: My post-reaction analysis shows an unknown impurity with a higher molecular weight than my product. What could this be?

Answer:

A common higher molecular weight impurity in the synthesis of benzyl alcohols is the corresponding dibenzyl ether .[4][5][6][7] In this case, it would be bis(3-chloro-5-(trifluoromethyl)benzyl) ether.

Causality & Mechanism: Dibenzyl ether formation is typically catalyzed by acidic conditions, which can arise during the reaction workup.[5] The mechanism involves the protonation of the product alcohol's hydroxyl group, turning it into a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, attacking the benzylic carbon and displacing the water molecule to form the ether.

Experimental Protocol: Sample HPLC Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of this compound. Method optimization may be required based on your specific equipment and impurity profile.[8][9][10][11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition (30:70 Acetonitrile:Water).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the reduction of 3-chloro-5-(trifluoromethyl)benzaldehyde with NaBH₄?

The most common impurities are:

  • Unreacted Starting Material: 3-chloro-5-(trifluoromethyl)benzaldehyde.

  • Over-reduction Products: Not applicable for aldehyde reduction to an alcohol.

  • Process-Related Impurities: Borate esters formed as intermediates can persist if the aqueous workup is insufficient.

  • Degradation Products: Dibenzyl ether can form if the workup is acidic.[4][5]

Q2: What impurities are associated with the synthesis starting from 3-chloro-5-(trifluoromethyl)benzoic acid?

When reducing the carboxylic acid (often with LAH or BH₃), you may encounter:

  • Unreacted Starting Material: 3-chloro-5-(trifluoromethyl)benzoic acid.

  • Incomplete Reduction Product: 3-chloro-5-(trifluoromethyl)benzaldehyde. This occurs if the reducing agent is not potent enough or if the reaction is quenched prematurely.

  • Side-Reaction Products: Impurities from the synthesis of the benzoic acid itself may carry over.

Q3: How can I minimize the formation of dibenzyl ether?

To minimize dibenzyl ether formation, avoid strongly acidic conditions during the reaction workup and purification. Use a mild acid or a buffered solution for quenching, and avoid prolonged heating, especially in the presence of acid catalysts.

Q4: Can the trifluoromethyl group itself lead to any specific impurities?

The trifluoromethyl group is generally very stable under the common reduction conditions used for this synthesis.[13][14] It is unlikely to be the source of major impurities. However, its strong electron-withdrawing nature can influence the reactivity of the aromatic ring in other potential side reactions, though these are typically minor.

Visualization of Key Processes

To aid in understanding, the following diagrams illustrate the main reaction pathway and a troubleshooting workflow for impurity identification.

G cluster_main Main Synthetic Pathway cluster_impurities Common Impurity Formation Start 3-Chloro-5-(trifluoromethyl)benzaldehyde Product This compound Start->Product Reduction (e.g., NaBH4) Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Impurity2 Dibenzyl Ether Product->Impurity2 Acidic Workup / Heat

Caption: Impurity formation pathways from the starting aldehyde.

G Start Unknown Peak in HPLC/GC CheckRRT Compare Relative Retention Time (RRT) to standards Start->CheckRRT IsRRTMatch_SM RRT matches starting material? CheckRRT->IsRRTMatch_SM IsMW_Higher Mass Spec (MS) data shows higher MW than product? IsRRTMatch_SM->IsMW_Higher No Conclusion_SM Impurity is likely unreacted starting material. Review reaction conditions. IsRRTMatch_SM->Conclusion_SM Yes Conclusion_Ether Impurity is likely dibenzyl ether. Check workup conditions. IsMW_Higher->Conclusion_Ether Yes Further_Analysis Requires further characterization (e.g., NMR, IR). IsMW_Higher->Further_Analysis No

Caption: Troubleshooting workflow for unknown impurity identification.

Summary of Potential Impurities

Impurity NameCommon OriginAnalytical Indication (vs. Product)Mitigation Strategy
3-Chloro-5-(trifluoromethyl)benzaldehydeIncomplete reduction of aldehyde starting materialShorter RRT (more polar); MS matchIncrease reducing agent, reaction time, or temperature
3-Chloro-5-(trifluoromethyl)benzoic acidIncomplete reduction of acid starting materialShorter RRT (more polar); MS matchEnsure sufficient LAH/BH₃; maintain anhydrous conditions
bis(3-chloro-5-(trifluoromethyl)benzyl) etherAcid-catalyzed dimerization during workup or storageLonger RRT (less polar); Higher MW by MSUse mild/neutral workup; avoid high temperatures

References

Technical Support Center: Synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-chloro-5-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions encountered during its preparation, with a focus on troubleshooting side reactions and optimizing reaction conditions. Our approach is grounded in mechanistic principles to provide you with a deeper understanding of the synthesis.

I. Overview of the Primary Synthetic Route

The most common and direct laboratory method for preparing this compound is the reduction of 3-chloro-5-(trifluoromethyl)benzoic acid. Due to the stability of the carboxylic acid functional group, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids under standard conditions[1][2].

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the excess reducing agent and liberate the alcohol product[3].

Reaction_Scheme start 3-Chloro-5-(trifluoromethyl)benzoic Acid reagents 1. LiAlH4, Anhydrous Ether 2. H3O+ Workup start->reagents product This compound reagents->product caption Figure 1. Primary synthetic route.

Caption: Figure 1. Primary synthetic route.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Category 1: Reaction Inefficiency and Incomplete Conversion

Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material (3-chloro-5-(trifluoromethyl)benzoic acid) in my crude product. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion is a common issue and can often be traced back to several key factors:

  • Insufficient Reducing Agent: The reaction between LiAlH₄ and a carboxylic acid first involves an acid-base reaction that consumes one equivalent of the hydride to form hydrogen gas and a lithium carboxylate salt. Subsequently, additional hydride is required for the reduction itself[4][5]. Therefore, a molar excess of LiAlH₄ is necessary.

    Reagent StoichiometryRecommended Molar Equivalents of LiAlH₄ (relative to benzoic acid)
    Minimum> 1.0
    Recommended for optimal conversion1.5 - 2.0
  • Reagent Purity and Handling: LiAlH₄ is highly reactive and decomposes upon exposure to moisture from the atmosphere or contaminated solvents. This will reduce its effective concentration and lead to incomplete reactions[3].

  • Low Reaction Temperature: While the reaction is typically conducted at room temperature, the electron-withdrawing nature of the chloro and trifluoromethyl groups can slightly deactivate the carboxyl group towards reduction.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use freshly opened, high-purity LiAlH₄. If the reagent is old or has been improperly stored, its reducing capacity will be diminished.

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Increase Stoichiometry: If you are using a stoichiometric amount of LiAlH₄, increase it to 1.5-2.0 molar equivalents to ensure complete conversion.

  • Elevate Temperature: If the reaction is still incomplete at room temperature, consider gently refluxing the reaction mixture in THF for a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Category 2: Formation of Side Products and Impurities

Question 2: I've successfully consumed all my starting material, but my NMR analysis shows unexpected aromatic signals, suggesting the formation of byproducts. What are the most likely side reactions?

Answer:

The high reactivity of LiAlH₄, while necessary for the reduction of the carboxylic acid, can also lead to undesired side reactions, particularly with the substituents on the aromatic ring.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 3-Chloro-5-(trifluoromethyl)benzoic Acid product This compound start->product LiAlH4 dehalogenated (3-Trifluoromethylphenyl)methanol (Dehalogenation) start->dehalogenated Excess LiAlH4 High Temperature defluorinated Further Reduced Species (e.g., -CHF2, -CH3) start->defluorinated Harsh Conditions Catalyst Impurities caption Figure 2. Main reaction and potential side reactions.

Caption: Figure 2. Main reaction and potential side reactions.

The two most probable side reactions are:

  • Reductive Dehalogenation: The carbon-chlorine bond can be cleaved by LiAlH₄, especially under forcing conditions (e.g., prolonged reaction times or elevated temperatures), leading to the formation of (3-(trifluoromethyl)phenyl)methanol. While meta-substituted chloroarenes are generally more stable to reduction than their ortho or para counterparts, this side reaction can still occur[6][7]. Aromatic halides are known to be more resistant to reduction by LiAlH₄ than alkyl halides, but it is not impossible[4].

  • Reduction of the Trifluoromethyl Group: The trifluoromethyl group is exceptionally stable due to the strength of the carbon-fluorine bonds[8][9][10]. However, under very harsh conditions or in the presence of certain metal impurities that can catalyze the reaction, partial or full reduction of the -CF₃ group to -CHF₂ or even a -CH₃ group is a theoretical possibility. For instance, the reduction of trifluoromethyl arenes to toluene derivatives has been reported with LiAlH₄ in the presence of niobium(V) chloride[11]. While unlikely under standard conditions, it is a possibility to consider if other explanations fail.

Troubleshooting Protocol:

  • Control Reaction Temperature: Add the LiAlH₄ solution slowly to a cooled solution of the carboxylic acid to manage the initial exothermic reaction. Avoid unnecessarily high temperatures or prolonged heating.

  • Use the Minimum Necessary Excess of LiAlH₄: While an excess is needed, a large excess can promote side reactions. Titrate your LiAlH₄ solution before use to know its exact molarity.

  • Minimize Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent over-reduction.

Category 3: Purification and Isolation Challenges

Question 3: My workup procedure results in a gelatinous precipitate that makes extraction difficult and leads to low isolated yields. How can I improve the workup and purification?

Answer:

The formation of aluminum hydroxide (Al(OH)₃) precipitates during the aqueous workup of LiAlH₄ reductions is a well-known issue. These gelatinous solids can trap the product, leading to significant losses[4].

Recommended Workup Procedure (Fieser Method):

This procedure is designed to produce a granular precipitate that is easily filtered. For a reaction that used 'x' grams of LiAlH₄ in a solvent like ether or THF:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.

  • Add '3x' mL of water.

  • Stir the mixture vigorously at room temperature for at least 30 minutes.

  • The resulting granular precipitate can be easily removed by filtration.

  • The organic filtrate can then be dried and concentrated to yield the crude product.

Purification of the Crude Product:

If side products are present, purification by column chromatography is typically effective.

Stationary PhaseMobile Phase System (example)Elution Order
Silica GelHexanes/Ethyl Acetate Gradient1. Dehalogenated byproduct (less polar) 2. Desired Product 3. Unreacted starting material (more polar)

III. Summary of Key Recommendations

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient LiAlH₄ - Deactivated LiAlH₄ (moisture) - Low temperature- Use 1.5-2.0 eq. of LiAlH₄ - Ensure anhydrous conditions - Gently heat if necessary
Dehalogenation - High temperature - Prolonged reaction time - Large excess of LiAlH₄- Control temperature during addition - Monitor reaction by TLC and quench promptly
Difficult Workup - Formation of gelatinous Al(OH)₃- Use the Fieser workup procedure
Product Purity - Presence of starting material or byproducts- Purify by silica gel column chromatography

By carefully controlling the reaction parameters and employing appropriate workup and purification techniques, the side reactions in the preparation of this compound can be minimized, leading to a high yield of the desired product.

IV. References

  • Gerritse, J., van der Woude, B. J., & Gottschal, J. C. (1992). Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures. FEMS Microbiology Letters, 100(1-3), 273-280.

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from Benchchem website.

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.

  • Yoshida, S. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.

  • DeVito, S. C. (1991). Influence of substituents on reductive dehalogenation of 3-chlorobenzoate analogs. Applied and Environmental Microbiology, 57(3), 820-824.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.

  • Wikipedia. (n.d.). Trifluoromethylation.

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.

  • Zhang, S. J., Hu, W. X., & Chen, H. Q. (2008). Direct reduction of some benzoic acids to alcohols via NaBH4-Br2. Chinese Chemical Letters, 19(11), 1279-1281.

  • Zhang, S. J., Hu, W. X., & Chen, H. Q. (2008). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. ResearchGate.

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • I.F., D. C. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092.

  • Organic Chemistry Portal. (2019, December 18). Carboxylic Acids to Alcohols, Part 4: LiAlH4 [Video]. YouTube.

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

  • Chemguide. (n.d.). reduction of carboxylic acids.

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.

  • Testbook. (n.d.). Benzoic acid on reacting with lithium aluminium hydride give.

References

Technical Support Center: Overcoming Solubility Challenges with (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-Chloro-5-(trifluoromethyl)phenyl)methanol. This resource provides in-depth troubleshooting advice and frequently asked questions to address the significant challenge of this compound's low aqueous solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Hurdle

This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure, characterized by a halogenated and trifluoromethylated aromatic ring, contributes to high lipophilicity and, consequently, poor solubility in aqueous media. This can lead to a host of experimental artifacts, including inaccurate biological data, poor bioavailability, and challenges in formulation development. This guide will walk you through the causality of these issues and provide validated strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and formulation of this compound.

Q1: What is the underlying reason for the poor aqueous solubility of this compound?

A: The poor aqueous solubility is primarily due to its molecular structure. The trifluoromethyl (-CF3) and chloro (-Cl) groups are highly electronegative and contribute to the molecule's lipophilicity, or "fat-loving" nature. This is quantified by a high LogP value, which indicates a preference for non-polar (organic) environments over polar (aqueous) ones. Water is a highly polar solvent that forms strong hydrogen bonds. The large, non-polar surface area of your compound disrupts these networks without offering favorable interactions, leading to its exclusion and precipitation.

Q2: I'm seeing inconsistent results in my cell-based assays. Could this be related to solubility?

Q3: Can I just use a small amount of DMSO to dissolve the compound in my aqueous buffer?

A: While Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for initial stock solutions, its use in final aqueous dilutions must be carefully controlled. The primary concern is that adding a DMSO stock solution to an aqueous buffer can cause the compound to precipitate immediately if the final DMSO concentration is not high enough to maintain solubility. Furthermore, DMSO itself can have biological effects, and it is generally recommended to keep the final concentration below 0.5% (v/v) in most cell-based assays to avoid solvent-induced artifacts.

Q4: What are the main strategies I should consider to improve the aqueous solubility of this compound?

A: There are several effective approaches, which we will detail in this guide. The primary strategies include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: For ionizable compounds, altering the pH of the medium can significantly increase solubility.

  • Surfactants: Employing detergents to form micelles that encapsulate the hydrophobic compound.

  • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the compound.

The choice of method depends on the specific requirements of your experiment, such as the need for biological compatibility or the desired final concentration.

Part 2: Troubleshooting Guide - From Precipitation to Clear Solution

This section provides a logical workflow for diagnosing and solving solubility issues encountered during your experiments.

Diagram: Troubleshooting Workflow for Solubility Issues

G A Start: Inconsistent Data or Visible Precipitation B Step 1: Visual Inspection Is the stock solution clear? Is the final dilution cloudy? A->B C Step 2: Review Stock Solution Is the DMSO concentration appropriate? Is the stock stored correctly? B->C Precipitation in stock D Step 3: Choose a Solubilization Strategy B->D Precipitation in final dilution C->D E Co-Solvent Approach D->E F pH Adjustment D->F G Surfactant/Micellar Solubilization D->G H Cyclodextrin Complexation D->H I Step 4: Method Validation Measure solubility (e.g., nephelometry). Confirm compound integrity (e.g., HPLC). E->I F->I G->I H->I J Step 5: Implement in Assay Include vehicle controls. Monitor for cytotoxicity of excipients. I->J K End: Clear Solution & Reproducible Data J->K

Caption: A logical workflow for diagnosing and resolving solubility problems.

Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.

Causality: This is a classic case of a compound being "crashed out" of solution. The compound is soluble in the high-concentration DMSO stock, but when this is diluted into an aqueous medium, the solvent environment becomes predominantly polar. The compound's low aqueous solubility limit is exceeded, leading to precipitation.

Solution Protocol: The Co-Solvent Approach

The goal is to create a final solvent system that is more "hospitable" to your compound.

Step-by-Step Methodology:

  • Solvent Selection: Choose a water-miscible co-solvent that is compatible with your experimental system. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG 300/400).

  • Determine Co-solvent Tolerance: Before adding your compound, determine the maximum concentration of the co-solvent your assay can tolerate without adverse effects (e.g., cell death, enzyme inhibition).

  • Prepare a Co-solvent/Aqueous Buffer: Prepare your final buffer containing the predetermined tolerable concentration of the co-solvent. For example, a 95:5 (v/v) mixture of aqueous buffer to ethanol.

  • Dilution: Slowly add your DMSO stock solution to the co-solvent/aqueous buffer mixture while vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can initiate precipitation.

  • Final Concentration Check: Ensure the final concentration of DMSO from the stock solution is also within an acceptable range for your assay (typically <0.5%).

Data Presentation: Co-Solvent Effects on Solubility

Co-Solvent System (in Water)Typical Max Tolerated % (v/v) in Cell CultureNotes
DMSO< 0.5%High solvent power, but potential for cytotoxicity.
Ethanol1-2%Generally well-tolerated, but can have biological effects.
PEG 4001-5%A good option for increasing solubility with lower toxicity.
Issue 2: The solubility of my compound seems to vary between different batches of buffer.

Causality: This issue often points to a pH-dependent solubility. Although this compound itself is not strongly ionizable due to the benzylic alcohol, minor pH variations in unbuffered or poorly buffered solutions can sometimes affect the solubility of related compounds or impurities. For compounds with ionizable groups, this effect is much more pronounced.

Solution Protocol: pH Adjustment

For a molecule to be solubilized by pH adjustment, it must have an ionizable functional group (e.g., a carboxylic acid or an amine). The alcohol group on this compound is very weakly acidic (pKa likely >12), so pH adjustment is less likely to be effective for this specific molecule unless it is part of a larger structure with other functional groups. However, the principle is crucial for drug development.

Step-by-Step Methodology (General Principle):

  • Determine pKa: Identify the pKa of the ionizable group on your molecule.

  • Apply the Henderson-Hasselbalch Equation:

    • For an acidic compound, adjust the pH of the buffer to be at least 1-2 units above the pKa to ensure it is deprotonated and in its more soluble salt form.

    • For a basic compound, adjust the pH to be 1-2 units below the pKa to ensure it is protonated and in its more soluble salt form.

  • Buffer Selection: Use a buffer system with a buffering range that brackets your target pH to ensure pH stability.

  • Solubility Measurement: Prepare saturated solutions at different pH values and measure the concentration of the dissolved compound by a suitable analytical method like HPLC-UV.

Issue 3: I need to achieve a high concentration for an in vivo study, and co-solvents are not sufficient or are toxic.

Causality: For high-concentration formulations, especially for animal dosing, simple co-solvent systems may not be adequate, and the volumes required could be toxic. More advanced formulation strategies are needed.

Solution Protocol: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate lipophilic molecules like this compound, forming an "inclusion complex" that is water-soluble.

Step-by-Step Methodology:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Phase Solubility Studies:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20% w/v).

    • Add an excess amount of your compound to each solution.

    • Equilibrate the samples by shaking or sonicating for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved compound.

    • Analyze the filtrate by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

  • Plot the Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a 1:1 inclusion complex.

  • Formulation Preparation: Based on the phase solubility diagram, you can prepare a solution of your compound at the desired concentration by dissolving it in the appropriate concentration of HP-β-CD solution. Gentle heating may be required to facilitate complex formation.

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex A This compound D Compound encapsulated in Cyclodextrin A->D + B Hydrophobic Cavity C Hydrophilic Exterior

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Part 3: Method Validation - Ensuring Trustworthy Results

Implementing a solubilization strategy is not the final step. You must validate that the chosen method works and does not interfere with your experiment.

Key Validation Steps:

  • Kinetic Solubility Assessment: Use methods like nephelometry (light scattering) to quickly assess the concentration at which your compound begins to precipitate from a solution as you add it from a DMSO stock. This helps in determining the practical solubility limit in your final assay buffer.

  • Compound Integrity: After applying a solubilization method (e.g., heating with cyclodextrins), it is crucial to verify that your compound has not degraded. Use an analytical technique like HPLC or LC-MS to confirm its purity and identity.

  • Vehicle Controls: Always include a "vehicle" control in your experiments. This is a control group that receives the same solubilizing agents (e.g., DMSO, co-solvents, cyclodextrins) but without your compound of interest. This allows you to subtract any background effects of the formulation itself.

stability of (3-Chloro-5-(trifluoromethyl)phenyl)methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: CSS-2026-01-04-STAB01

Last Updated: January 4, 2026

Introduction

Welcome to the technical support guide for (3-Chloro-5-(trifluoromethyl)phenyl)methanol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Stability is a critical quality attribute that can significantly impact experimental outcomes, formulation development, and regulatory approval.[1][2] This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common stability-related issues, and detailed protocols for conducting forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][3][4]

The unique structure of this compound, featuring a benzylic alcohol functional group flanked by two strong electron-withdrawing groups (EWG), dictates its reactivity and degradation profile.[5][6] Understanding these characteristics is paramount for its successful application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary chemical stability concerns for this compound?

A1: The primary stability concern stems from the benzylic alcohol moiety. Benzylic alcohols are susceptible to two main degradation pathways:

  • Oxidation: The alcohol can be oxidized, first to the corresponding aldehyde (3-chloro-5-(trifluoromethyl)benzaldehyde) and subsequently to the carboxylic acid (3-chloro-5-(trifluoromethyl)benzoic acid).[7] This is a common pathway, especially in the presence of air (oxygen) or oxidizing agents.

  • Acid-Catalyzed Degradation: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water).[8] This facilitates the formation of a benzylic carbocation, which is a key intermediate for several degradation products. The two strong electron-withdrawing groups (Cl and CF3) on the aromatic ring will destabilize this carbocation, making the reaction less favorable than for an unsubstituted benzyl alcohol, but it remains a significant potential pathway under sufficiently acidic conditions.[9]

Q2: How does the compound behave under acidic conditions? What are the expected degradation products?

A2: Under acidic conditions (e.g., in the presence of HCl or H₂SO₄), the compound is prone to degradation via a stabilized benzylic carbocation intermediate. The primary products could be:

  • Dibenzyl Ether Formation: Two molecules of the alcohol can condense to form a bis(3-chloro-5-(trifluoromethyl)phenyl)methyl ether.[10] This occurs when one alcohol molecule acts as a nucleophile, attacking the carbocation formed from another.

  • Substitution Products: If other nucleophiles are present in the medium (e.g., chloride from HCl), nucleophilic substitution can occur to form 1-chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene.[7]

Q3: Is this compound stable under basic conditions?

A3: Generally, the compound is expected to be more stable under basic conditions compared to acidic conditions. The primary functional groups exhibit the following behavior:

  • Benzylic Alcohol: The alcohol group itself is relatively stable to hydrolysis. Deprotonation to form an alkoxide is possible but does not typically lead to degradation unless strong oxidizing agents are present.

  • Aryl Chloride: The chlorine atom attached to the aromatic ring is very stable and resistant to nucleophilic aromatic substitution under typical basic hydrolysis conditions (e.g., aqueous NaOH at moderate temperatures).[11][12][13][14] Harsher conditions would be required for its displacement.

  • Trifluoromethyl Group: The C-F bonds in the trifluoromethyl group are exceptionally strong, making this group highly robust and stable under a wide range of conditions, including basic hydrolysis.[6][15][16]

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure long-term stability, we recommend the following:

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

  • Handling: Avoid contact with strong acids and oxidizing agents. Use in a well-ventilated fume hood. As with all halogenated organic compounds, appropriate personal protective equipment (PPE) should be worn.[17]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common experimental issues related to compound stability.

Problem Probable Cause(s) Recommended Solution(s)
Unexpected peaks appear in HPLC chromatogram after sample preparation in an acidic mobile phase or diluent. Acid-catalyzed degradation. The benzylic alcohol is likely undergoing dehydration to form an ether dimer or reacting with nucleophiles in your solution.[8][10]1. Adjust pH: Buffer your mobile phase and sample diluent to a neutral or near-neutral pH (pH 6-8).2. Lower Temperature: Prepare and run samples at a reduced temperature (e.g., 4°C) to slow down the degradation rate.3. Limit Sample Time in Vial: Analyze samples promptly after preparation.
Loss of assay value or potency over time in a low-pH formulation. Intrinsic instability in an acidic environment. The compound is degrading within your formulation matrix, leading to a decrease in the concentration of the active ingredient.1. Perform a Forced Degradation Study: Follow the protocol in Part 3 to identify the degradation products and pathway.2. Reformulate: Consider adding buffering agents to raise the pH of the formulation. If a low pH is required, investigate the use of antioxidants or alternative solvent systems.3. Establish Stability-Indicating Method: Ensure your analytical method can separate the main compound from all potential degradation products.[3][18]
Sample discoloration (e.g., yellowing) upon exposure to air or light. Oxidation. The benzylic alcohol may be oxidizing to the corresponding benzaldehyde, which can sometimes be colored or lead to colored impurities. Photodegradation is also a possibility.1. Inert Atmosphere: Handle and store the material under an inert gas like nitrogen or argon.2. Use Amber Vials: Protect solutions from light by using amber glass vials or wrapping clear vials in foil.3. Add Antioxidant: For liquid formulations, consider the addition of a suitable antioxidant (e.g., BHT, ascorbic acid).

Part 3: Experimental Protocols & Data Interpretation

Forced degradation studies are a cornerstone of pharmaceutical development, designed to deliberately stress a compound to understand its degradation pathways and to develop stability-indicating analytical methods.[2][3][4]

Protocol 1: Forced Degradation - Acidic Hydrolysis

Objective: To evaluate the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in methanol.

  • Stress Condition:

    • Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask.

    • Add 5.0 mL of 1 M HCl.

    • Dilute to volume with a 50:50 methanol:water mixture. This creates a final concentration of 0.1 mg/mL in 0.1 M HCl.

  • Control Sample: Prepare a control sample by adding 5.0 mL of the stock solution and 5.0 mL of water (instead of HCl) to a 50 mL flask and diluting similarly.

  • Incubation: Place both stressed and control samples in a water bath at 60°C.

  • Time Points: Withdraw aliquots (e.g., 1 mL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of 1 M NaOH.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.

Protocol 2: Forced Degradation - Basic Hydrolysis

Objective: To evaluate the stability of this compound in a basic environment.

Procedure:

  • Follow steps 1-7 from Protocol 1, but substitute 1 M HCl with 1 M NaOH in the stress condition step.

  • Neutralize the withdrawn aliquots with an equimolar amount of 1 M HCl.

Data Interpretation

After running the samples, the goal is to achieve a target degradation of 5-20%.[3][4] This level of degradation is sufficient to identify and quantify degradation products without being excessive. The results can be summarized in a table.

Table 1: Sample Forced Degradation Data Summary (HPLC-UV at 254 nm)

ConditionTime (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2% Mass Balance
Control (60°C) 2499.8%Not DetectedNot Detected99.8%
0.1 M HCl (60°C) 885.2%12.1% (RRt ~1.5)Not Detected97.3%
0.1 M NaOH (60°C) 2498.9%Not DetectedNot Detected98.9%
3% H₂O₂ (RT) 2491.5%6.5% (RRt ~0.8)Not Detected98.0%

RRt = Relative Retention Time

Analysis of Sample Data:

  • The compound shows significant degradation under acidic conditions, with a primary degradant appearing at a relative retention time of ~1.5. This is likely the dibenzyl ether dimer.

  • The compound is highly stable under basic conditions, showing minimal degradation.

  • Oxidative stress (H₂O₂) also induces degradation, forming a different degradant (likely the aldehyde) that elutes earlier than the parent compound.

  • A good mass balance (>97%) indicates that the analytical method is capable of detecting all major degradation products.

Part 4: Visualized Workflows and Pathways

Diagrams can clarify complex processes. Below are Graphviz visualizations for the experimental workflow and potential degradation mechanisms.

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid control Control (Solvent, 60°C) prep->control sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling control->sampling neutralize Neutralize Aliquots sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc data Calculate % Degradation & Mass Balance hplc->data

Caption: Workflow for a typical forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_acid Acidic Conditions (H+) cluster_oxidative Oxidative Conditions ([O]) parent (3-Chloro-5-(trifluoromethyl) phenyl)methanol carbocation Benzylic Carbocation Intermediate parent->carbocation Protonation & Loss of H₂O aldehyde 3-Chloro-5-(trifluoromethyl) benzaldehyde parent->aldehyde Oxidation ether Dibenzyl Ether (Dimerization) carbocation->ether substitution Benzyl Chloride Analog (Nucleophilic Attack) carbocation->substitution acid 3-Chloro-5-(trifluoromethyl) benzoic acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways under stress conditions.

References

removing regioisomeric impurities from (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioisomeric impurities in this compound. As a key intermediate in pharmaceutical synthesis, its purity is paramount. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Introduction: The Challenge of Regioisomers

The synthesis of multi-substituted aromatic compounds like this compound is often complicated by the formation of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. The directing effects of the chloro- (ortho-, para-directing) and trifluoromethyl- (meta-directing) groups can lead to a mixture of products that are notoriously difficult to separate due to their similar physical properties (e.g., polarity, boiling point, and solubility). This guide will equip you with the analytical and preparative strategies to isolate the desired 3,5-isomer with high purity.

Frequently Asked Questions & Troubleshooting

Q1: What are the likely regioisomeric impurities I should expect during the synthesis of this compound?

A1: The identity and proportion of regioisomeric impurities are dictated by the specific synthetic route. A common precursor is 1-chloro-3-(trifluoromethyl)benzene. Introducing the hydroxymethyl group (or a precursor) via reactions like Friedel-Crafts acylation or chloromethylation will generate specific isomers.

Given the directing effects of the substituents:

  • -Cl: Weakly deactivating, ortho, para-director.

  • -CF₃: Strongly deactivating, meta-director.

The primary regioisomeric impurities arise from the substitution at positions other than the desired C1 position (relative to the hydroxymethyl group).

*dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} *end Caption: Plausible synthetic pathway and points of regioisomeric impurity formation.

Q2: How can I reliably identify and quantify these regioisomers?

A2: Accurate identification is the first step in developing a purification strategy. A multi-technique approach is recommended for unambiguous characterization.

  • Gas Chromatography (GC): Due to the volatility of substituted benzyl alcohols, GC is an excellent technique for both identification and quantification.[1] A GC-FID (Flame Ionization Detector) method is robust for quantification.

    • Expert Insight: The separation of regioisomers is highly dependent on the GC column's stationary phase. A mid-polarity phase like 35% diphenyl / 65% dimethylpolysiloxane can be a good starting point, but a phase with higher diphenyl content (e.g., 65%) may be required to resolve closely eluting isomers through enhanced π-π interactions.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique, particularly for monitoring reaction progress and final purity.

    • Expert Insight: Reversed-phase chromatography on a C18 column is the most common starting point.[2] Because regioisomers often have very similar hydrophobicity, achieving baseline separation can be challenging.[3] Consider using a stationary phase with alternative selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide different interactions with your halogenated, aromatic analytes.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural identification of isomers.[5][6]

    • ¹H NMR: The aromatic region (δ 6-8 ppm) will show distinct splitting patterns and chemical shifts for each isomer due to the different electronic environments of the protons.[7]

    • ¹³C NMR: Each unique carbon atom will give a distinct signal, providing a "fingerprint" for each isomer.[6]

    • 2D NMR (COSY, HSQC): These experiments are invaluable for definitively assigning proton and carbon signals, especially in complex mixtures.[6]

Table 1: Comparison of Analytical Techniques for Regioisomer Analysis

TechniquePrimary AdvantageKey LimitationBest For
GC-FID High resolution, excellent for quantification, robust.Requires analyte volatility; potential for on-column degradation.[8]Routine quality control, quantification of known impurities.[1][9]
HPLC-UV Highly versatile, non-destructive, suitable for preparative scale-up.Lower resolution for very similar isomers compared to capillary GC.Purity analysis, reaction monitoring, method development for purification.[2][3]
NMR Unambiguous structure elucidation, definitive isomer identification.Lower sensitivity, less suitable for trace impurity quantification.Primary characterization of new impurities, structural confirmation.[5][10]

Troubleshooting Purification

Q3: My standard silica gel column chromatography isn't separating the isomers. What are my next steps?

A3: This is a common and frustrating issue. When isomers co-elute, it's because they have nearly identical interactions with the stationary phase (silica) and mobile phase.[11][12]

Troubleshooting Workflow for Chromatographic Separation

G

Q4: I want to use crystallization, but the isomers either oil out or co-crystallize. How can I improve this?

A4: Crystallization is a powerful, scalable purification technique, but it relies on subtle differences in the crystal lattice energies of the isomers.[13][14]

Troubleshooting Guide for Crystallization

ProblemCausalityRecommended Solutions
Oiling Out The compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent.1. Use a lower-boiling point solvent. 2. Use a larger volume of solvent. 3. Initiate crystallization at a higher temperature.
Co-crystallization The isomers are so similar that they readily fit into the same crystal lattice, forming a solid solution.1. Solvent Screening: Test a wide range of solvents (polar, non-polar, protic, aprotic). The ideal solvent will maximize the solubility difference between the isomers.[15]2. Slow Cooling: Employ a very slow, controlled cooling ramp. Rapid cooling traps impurities.[15]3. Seeding: Add a few pure crystals of the desired isomer to a supersaturated solution to encourage selective growth.[15][16]
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is kinetically hindered.1. Concentrate the solution by slowly evaporating the solvent.2. Add an anti-solvent: A solvent in which the compound is insoluble to induce precipitation.3. Scratch the flask: Use a glass rod to create microscopic nucleation sites on the glass surface.[15]
Q5: Can chemical derivatization really help with purification? What's a good protocol?

A5: Yes, this is a highly effective, albeit multi-step, strategy. By converting the alcohol functional group into a derivative (like an ester), you alter the molecule's polarity, size, and intermolecular interactions.[17] These new differences can often be exploited for a much easier separation.

Expert Strategy: Purification via Derivatization-Cleavage

The principle is to form a derivative that crystallizes well or has a significantly different Rf value from its isomeric impurities. After purification, the derivatizing group is removed to yield the pure alcohol.

DerivatizationCycle

Experimental Protocol: Esterification for Enhanced Separation

This protocol uses 3,5-dinitrobenzoyl chloride as the derivatizing agent. The resulting esters are often highly crystalline and have strong UV absorbance, which aids in chromatographic detection.

  • Esterification:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the impure this compound (1.0 eq) in dry dichloromethane (DCM).

    • Add pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3,5-dinitrobenzoyl chloride (1.1 eq) in dry DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC until the starting alcohol is consumed.

    • Quench the reaction with water and perform a standard aqueous workup. Extract with DCM, wash with dilute HCl, then saturated NaHCO₃, and finally brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification of the Ester:

    • The resulting crude ester mixture will likely have significantly different physical properties.

    • Attempt Crystallization: Screen solvents like ethanol, methanol, or ethyl acetate/hexane mixtures. The bulky, rigid dinitrobenzoyl group often induces high crystallinity.

    • If Crystallization Fails: Perform silica gel chromatography. The polarity difference between the isomeric esters should be much greater than that of the parent alcohols.

  • Hydrolysis (Cleavage):

    • Dissolve the purified ester in a mixture of methanol and tetrahydrofuran (THF).

    • Add an aqueous solution of lithium hydroxide (LiOH) (3-4 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC/HPLC for the disappearance of the ester and the appearance of the pure alcohol.

    • Once complete, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.

    • Perform an aqueous workup, dry the organic layer, and concentrate to yield the purified this compound.

    • Confirm purity by HPLC, GC, and NMR.

References

Technical Support Center: Synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the growing demand for complex pharmaceutical intermediates requires robust and scalable synthetic processes. (3-Chloro-5-(trifluoromethyl)phenyl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Scaling its synthesis from the laboratory bench to pilot plant or manufacturing scale presents unique challenges that require a deep understanding of the reaction chemistry, process parameters, and safety considerations.

This Technical Support Center is designed for researchers, chemists, and process development professionals. It provides practical, experience-driven guidance to navigate and troubleshoot the common issues encountered during the scale-up synthesis of this compound, primarily focusing on the reduction of its corresponding carboxylic acid.

This guide is structured into two main sections:

  • A Troubleshooting Guide in a question-and-answer format to address specific experimental failures.

  • A Frequently Asked Questions (FAQs) section covering broader topics from reagent selection to safety protocols.

Troubleshooting Guide

Issue 1: The reduction of 3-chloro-5-(trifluoromethyl)benzoic acid is stalled or incomplete.

Potential Cause & Solution:

This is one of the most common issues, often stemming from reagent reactivity, reaction conditions, or starting material quality.

  • Insufficient Reducing Agent Potency: Carboxylic acids are relatively unreactive towards mild reducing agents. Sodium borohydride (NaBH₄) alone is generally ineffective for reducing carboxylic acids due to the formation of a resonance-stabilized carboxylate anion after initial deprotonation.[1]

    • Recommendation: The most reliable and common reagents for this transformation are strong hydrides like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃), often used as a complex with THF (BH₃·THF).[1][2][3][4] LiAlH₄ is highly reactive but poses significant safety risks on a large scale (pyrophoric). BH₃·THF is often the preferred choice for scalability due to its high efficacy and more manageable safety profile, as it reacts faster with carboxylic acids than other carbonyls like ketones.[4]

  • Reagent Stoichiometry: The reduction consumes multiple hydride equivalents. The first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming hydrogen gas.[1][5] Subsequent equivalents are required for the reduction itself.

    • Recommendation: An excess of the reducing agent is necessary. For LiAlH₄, at least 1.5-2.0 equivalents are typically used. For BH₃·THF, 1.0-1.5 equivalents are common. For any scale-up, it is critical to determine the optimal excess through small-scale experiments.

  • Water Contamination: Hydride reagents react violently with water.[6][7][8] The presence of moisture in the solvent, starting material, or reaction vessel will consume the reagent, reduce the yield, and create a significant safety hazard (hydrogen gas evolution).

    • Recommendation: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If the starting benzoic acid is suspected to contain water, dry it in a vacuum oven before use. The entire reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6][7]

  • Low Purity Starting Material: The purity of 3-chloro-5-(trifluoromethyl)benzoic acid is critical.[9] Non-acidic impurities will not be reduced but will lower the overall yield and complicate purification.

    • Recommendation: Verify the purity of the starting material by NMR or HPLC. If necessary, recrystallize the benzoic acid before starting the reduction.

Issue 2: The reaction is highly exothermic and difficult to control during scale-up.

Potential Cause & Solution:

The reaction of strong reducing agents like LiAlH₄ or BH₃·THF with a carboxylic acid is highly exothermic. The initial deprotonation is especially rapid.

  • Rapid Reagent Addition: Adding the reducing agent too quickly to the solution of the carboxylic acid will cause a rapid temperature spike, potentially leading to solvent boiling and a runaway reaction.

    • Recommendation: Control the exotherm by adding the solution of the carboxylic acid slowly to the solution of the reducing agent at a reduced temperature (e.g., 0-5 °C). This "reverse addition" method ensures the acid is never in excess, which helps moderate the initial deprotonation exotherm. Alternatively, add the reducing agent solution portion-wise or via a syringe pump to a cooled solution of the acid, carefully monitoring the internal temperature.

  • Inadequate Cooling: Standard laboratory ice baths may not provide sufficient cooling capacity for larger volumes.

    • Recommendation: For pilot-scale reactors, ensure the jacketed cooling system is operational and set to a low temperature before beginning the addition. Have a secondary cooling bath (e.g., dry ice/acetone) on standby for emergencies.

Issue 3: The work-up is problematic, leading to low isolated yield or product contamination.

Potential Cause & Solution:

The work-up procedure is critical for quenching excess hydride and breaking down the resulting metal-alkoxide complexes to liberate the alcohol product.

  • Improper Quenching: Uncontrolled quenching of excess hydride can be extremely hazardous, causing rapid gas evolution and potential fires.

    • Recommendation: Cool the reaction mixture to 0 °C. Slowly and carefully add a quenching agent. A common and reliable method is the Fieser workup for LiAlH₄: sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure is designed to produce granular, easily filterable aluminum salts. For borane reductions, quenching is typically done by the slow addition of methanol, followed by an acidic workup (e.g., with HCl) to hydrolyze the borate esters.

  • Formation of Emulsions: During the aqueous workup and extraction, emulsions can form, making phase separation difficult and trapping the product.

    • Recommendation: Adding a saturated brine solution (NaCl) can help break emulsions by increasing the ionic strength of the aqueous layer. If emulsions persist, filtering the entire mixture through a pad of Celite® can be effective.

  • Boron Impurities: Boron-containing byproducts can sometimes co-extract with the product, especially if the workup is not acidic enough.

    • Recommendation: Ensure the aqueous layer is sufficiently acidic (pH 1-2) during extraction to fully hydrolyze borate esters. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, MTBE) will ensure complete recovery of the product. An aqueous wash with a mild base (e.g., NaHCO₃) can remove any unreacted starting material.

Issue 4: Product purification by crystallization is failing (oiling out, low purity).

Potential Cause & Solution:

Crystallization is the preferred method for purification on a large scale.

  • Incorrect Solvent System: The choice of solvent is paramount. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Recommendation: Perform a solvent screen using small amounts of the crude product. Common systems for benzyl alcohols include heptane/ethyl acetate, toluene, or isopropanol/water mixtures. Start with a hot, saturated solution and allow it to cool slowly to promote the formation of large, pure crystals. Seeding the solution with a small crystal of pure product can help induce crystallization.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization or cause the product to "oil out."

    • Recommendation: If direct crystallization fails, consider a preliminary purification step. Passing the crude material through a short plug of silica gel with a non-polar solvent can remove baseline impurities. Alternatively, if the main impurity is the unreacted starting acid, a simple liquid-liquid extraction with a basic aqueous solution can remove it before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic workflow for scaling up this synthesis?

A1: The most common and scalable pathway is the reduction of 3-chloro-5-(trifluoromethyl)benzoic acid. A typical workflow is as follows:

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification Start 3-Chloro-5-(trifluoromethyl) benzoic acid in Anhydrous THF Reagent Add to BH3-THF solution (0-10°C, under N2) Start->Reagent Stir Stir at RT or gentle reflux (Monitor by TLC/HPLC) Reagent->Stir Quench Cool to 0°C Slowly add Methanol Stir->Quench Acidify Acidify with HCl (aq) & Extract with EtOAc Quench->Acidify Wash Wash organic layer (H2O, NaHCO3, Brine) Acidify->Wash Dry Dry (Na2SO4/MgSO4) & Concentrate Wash->Dry Crude Crude Product Oil Dry->Crude Crystallize Crystallize from Heptane/EtOAc Crude->Crystallize Isolate Filter & Dry Crystallize->Isolate Final This compound Isolate->Final

Caption: General workflow for the synthesis and purification of the target alcohol.

Q2: Which reducing agent is best for large-scale synthesis: LiAlH₄ vs. BH₃·THF?

A2: The choice involves a trade-off between reactivity, safety, and cost. While both are effective, BH₃·THF is generally preferred for scale-up.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane-THF Complex (BH₃·THF)
Reactivity Extremely high; reduces most carbonyls.[4]High; selectively reduces carboxylic acids faster than many other functional groups.[4]
Safety High Risk. Pyrophoric solid (ignites on contact with air/moisture).[1] Difficult to handle.Moderate Risk. Flammable liquid. Less reactive with air than LiAlH₄. Easier to handle as a solution.
Work-up Can be difficult. Fieser method helps, but aluminum salts can be gelatinous.Generally cleaner. Borate esters are hydrolyzed with an acidic wash, leading to water-soluble boric acid.
Cost Generally more expensive per hydride equivalent.More cost-effective for large-scale operations.
Verdict Excellent for lab scale, but significant engineering controls and safety protocols are required for scale-up.Preferred for scale-up due to a better balance of reactivity, safety, and ease of work-up.

Q3: What are the critical safety precautions when handling hydride reagents?

A3: Safety is the paramount concern when scaling up reactions with hydride reagents.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and face shield. Use nitrile or neoprene gloves.[7][8]

  • Inert Atmosphere: Handle solid hydrides in a glove box or glove bag.[7] All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent contact with air and moisture.[6][7]

  • Quenching: Never add water directly to a large amount of unreacted hydride.[10] Follow a controlled, slow quenching procedure in a well-ventilated fume hood. Be prepared for vigorous hydrogen gas evolution.

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) readily available. Do NOT use water or CO₂ extinguishers on a hydride fire.[6]

  • Spill Management: In case of a spill, do NOT use water. Cover the spill with dry sand or another non-combustible absorbent material and arrange for proper disposal.[10][11]

Q4: How do I properly monitor the reaction's progress?

A4: Monitoring the disappearance of the starting material is key.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The starting acid will have a low Rf value and may streak, while the product alcohol will have a higher Rf. Staining with potassium permanganate can help visualize the alcohol.

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method for quantitative analysis. It can precisely measure the percentage of remaining starting material and detect the formation of byproducts. A C18 reverse-phase column is typically suitable.

  • Gas Chromatography (GC): If the product and starting material are sufficiently volatile, GC can also be used.

Q5: What is the underlying mechanism for the reduction of a carboxylic acid with borane?

A5: The mechanism involves several steps, highlighting why it's an effective reagent.

Mechanism Acid R-COOH (Carboxylic Acid) Complex1 R-COO-BH3 Adduct (Acyloxyborane) Acid->Complex1 + BH3, -H2 Borane BH3 Complex2 R-CH(OBH2)2 (Intermediate) Complex1->Complex2 + 2 BH3 Complex3 R-CH2-O-B Linkage (Trialkoxyborane) Complex2->Complex3 Rearrangement Alcohol R-CH2OH (Primary Alcohol) Complex3->Alcohol Hydrolysis H2O H3O+ Workup

Caption: Simplified mechanism of carboxylic acid reduction by borane.
  • Adduct Formation: The borane coordinates to the carbonyl oxygen of the carboxylic acid. This is followed by a rapid reaction with the acidic proton to release hydrogen gas and form an acyloxyborane.

  • Hydride Delivery: The acyloxyborane is more electrophilic than the original acid. Two more equivalents of borane deliver hydrides to the carbonyl carbon.

  • Intermediate Formation: This process leads to an intermediate that ultimately rearranges to a trialkoxyborane.

  • Hydrolysis: Upon aqueous acidic workup, the trialkoxyborane is hydrolyzed to release the final primary alcohol product.

References

troubleshooting guide for reactions involving (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (3-Chloro-5-(trifluoromethyl)phenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals using this versatile chemical intermediate in their research and development projects. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions to ensure the success of your experiments.

Understanding the Reactivity of this compound

This compound is a substituted benzyl alcohol. Its reactivity is significantly influenced by the presence of two strong electron-withdrawing groups on the phenyl ring: the chloro and trifluoromethyl groups. These groups decrease the electron density of the aromatic ring and the benzylic carbon, which in turn affects the reactivity of the hydroxyl group and the stability of potential intermediates. This unique electronic profile can lead to specific challenges in various chemical transformations.

Troubleshooting Guide: Common Reactions and Issues

This section addresses specific problems that may arise during common reactions involving this compound and provides step-by-step guidance to resolve them.

Oxidation to 3-Chloro-5-(trifluoromethyl)benzaldehyde

The oxidation of this compound to its corresponding aldehyde is a frequent synthetic step. However, achieving high yields and purity can be challenging.

Problem: Low or No Conversion to the Aldehyde

  • Potential Cause 1: Inactive Oxidizing Agent. Many common oxidizing agents can degrade upon storage.

    • Solution: Use a freshly opened or properly stored oxidizing agent. For example, if using pyridinium chlorochromate (PCC), ensure it has been stored in a desiccator.

  • Potential Cause 2: Inappropriate Reaction Conditions. The electron-withdrawing groups can deactivate the alcohol towards oxidation, requiring more forcing conditions than for simple benzyl alcohols.

    • Solution:

      • Increase the reaction temperature incrementally.

      • Increase the molar equivalents of the oxidizing agent.

      • Consider a more potent oxidizing agent. A common method for oxidizing similar benzyl alcohols is using PCC in dichloromethane.[1]

  • Potential Cause 3: Catalyst Deactivation. In catalytic oxidation processes, the catalyst can be deactivated by impurities or side products.

    • Solution: Ensure all reagents and solvents are pure and dry. If catalyst deactivation is suspected, consider adding a fresh batch of catalyst.

Problem: Over-oxidation to Carboxylic Acid

  • Potential Cause: Use of a Strong, Non-selective Oxidizing Agent. Reagents like potassium permanganate or chromic acid can easily oxidize the intermediate aldehyde to the carboxylic acid.

    • Solution: Employ a milder, more selective oxidizing agent that is known to stop at the aldehyde stage. Examples include:

      • Pyridinium chlorochromate (PCC)

      • Dess-Martin periodinane (DMP)

      • Swern oxidation (oxalyl chloride, DMSO, triethylamine)

      • TEMPO-catalyzed oxidation[2]

Problem: Formation of Side Products and Purification Challenges

  • Potential Cause: Incomplete reaction or side reactions. This can lead to a complex mixture of starting material, product, and byproducts.

    • Solution:

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

      • Purification: Flash column chromatography on silica gel is an effective method for separating the aldehyde from the starting alcohol and other impurities.[1][3] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The formation of an ether from this compound can be sluggish due to the reduced nucleophilicity of the corresponding alkoxide.

Problem: Low Yield in Williamson Ether Synthesis

  • Potential Cause 1: Incomplete Deprotonation of the Alcohol. The electron-withdrawing groups make the hydroxyl proton more acidic, but a sufficiently strong base is still required for complete deprotonation to the alkoxide.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF. Ensure the deprotonation step is complete before adding the electrophile.

  • Potential Cause 2: Poor Nucleophilicity of the Alkoxide. The electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the resulting alkoxide.

    • Solution:

      • Increase the reaction temperature.

      • Use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride or bromide).

      • Consider using a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.

  • Potential Cause 3: Competing Elimination Reaction. If a secondary or tertiary alkyl halide is used as the electrophile, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[4]

    • Solution: Whenever possible, use a primary alkyl halide or a methyl halide as the electrophile to favor the SN2 pathway.[4]

Problem: Mitsunobu Reaction Failure or Low Yield

The Mitsunobu reaction is an alternative for ether synthesis, particularly for inverting the stereochemistry of secondary alcohols.

  • Potential Cause 1: Insufficiently Acidic Nucleophile. The Mitsunobu reaction generally requires a nucleophile with a pKa of less than 13.[5][6]

    • Solution: Ensure your chosen nucleophile (the alcohol to be etherified with this compound) is sufficiently acidic. If not, the Williamson ether synthesis might be a better alternative.

  • Potential Cause 2: Steric Hindrance. Steric hindrance around the alcohol or the nucleophile can impede the reaction.

    • Solution: While the Mitsunobu reaction is robust, highly hindered substrates may require longer reaction times or higher temperatures.

  • Potential Cause 3: Side Reactions. A common side product in the Mitsunobu reaction is the displacement of the activated alcohol by the azodicarboxylate instead of the intended nucleophile.[5]

    • Solution: This is more likely with less nucleophilic partners. Ensuring the use of a sufficiently acidic and nucleophilic partner is key.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound?

A1: this compound is a relatively stable solid at room temperature. However, like other benzylic alcohols, it can be susceptible to oxidation over time, especially if exposed to air and light. It is recommended to store it in a cool, dark, and dry place. The electron-withdrawing groups on the phenyl ring can destabilize a potential benzylic carbocation that might form under acidic conditions, making it more resistant to acid-catalyzed decomposition compared to benzyl alcohols with electron-donating groups.[7][8]

Q2: What are the common impurities found in commercially available this compound?

A2: Impurities can arise from the synthetic route used for its preparation. Common starting materials include 3-chloro-5-(trifluoromethyl)benzoic acid or its derivatives. Potential impurities could include:

  • Residual starting materials.

  • The corresponding benzaldehyde or benzoic acid from over-oxidation or incomplete reduction.

  • Regioisomers, if the starting material was not isomerically pure.[9] It is always advisable to check the certificate of analysis from the supplier and, if necessary, purify the material before use, for example, by recrystallization or column chromatography.

Q3: What analytical techniques are best for monitoring reactions involving this compound?

A3:

  • Thin Layer Chromatography (TLC): An excellent and rapid technique for monitoring reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any major side products.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for both monitoring reaction conversion and identifying volatile byproducts.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reactions with non-volatile products and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities. ¹⁹F NMR can be particularly useful for tracking the trifluoromethyl group.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, standard laboratory safety precautions should be followed. Based on data for similar compounds, this compound may cause skin and eye irritation.[11][12] It is recommended to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.

Visualizing Experimental Workflows

Logical Flow for Troubleshooting Low Yield in Williamson Ether Synthesis

Troubleshooting_Williamson_Ether_Synthesis start Low Yield in Williamson Ether Synthesis check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_nucleophilicity Poor Alkoxide Nucleophilicity? start->check_nucleophilicity check_electrophile Competing Elimination? start->check_electrophile solution_base Use Stronger Base (NaH, KH) Ensure Anhydrous Conditions check_deprotonation->solution_base Yes solution_conditions Increase Temperature Use Polar Aprotic Solvent (DMF, DMSO) Use More Reactive Electrophile (R-I) check_nucleophilicity->solution_conditions Yes solution_electrophile Use Primary or Methyl Halide check_electrophile->solution_electrophile Yes

Caption: Troubleshooting flowchart for low yields in Williamson ether synthesis.

General Workflow for Oxidation and Purification

Oxidation_Workflow start Start: This compound oxidation Oxidation (e.g., PCC, DMP, Swern) start->oxidation monitoring Reaction Monitoring (TLC, GC) oxidation->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Product: 3-Chloro-5-(trifluoromethyl)benzaldehyde purification->product

Caption: A typical workflow for the oxidation of this compound.

Data Summary

Reaction TypeCommon IssueKey Troubleshooting StepsRecommended Reagents/Conditions
Oxidation Low ConversionIncrease temperature, use fresh/more oxidantPCC, Dess-Martin periodinane, Swern oxidation
Over-oxidationUse a milder, selective oxidantPCC, DMP, TEMPO
Williamson Ether Synthesis Low YieldEnsure complete deprotonation, increase temperature, use a more reactive electrophileNaH/THF, R-I, DMF/DMSO as solvent
Mitsunobu Reaction Low YieldEnsure nucleophile pKa < 13, check for steric hindranceDEAD/DIAD, PPh₃

References

Technical Support Center: Synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate. We will delve into the causality behind experimental choices, providing you with the rationale to troubleshoot effectively and enhance your synthetic strategy.

I. Overview of the Primary Synthetic Route: Reduction of 3-Chloro-5-(trifluoromethyl)benzoic acid

The most prevalent and scalable method for synthesizing this compound involves the reduction of its corresponding carboxylic acid, 3-Chloro-5-(trifluoromethyl)benzoic acid. This transformation is typically achieved using a variety of reducing agents. The choice of reducing agent and reaction conditions is paramount in achieving high yield and purity.

G reactant 3-Chloro-5-(trifluoromethyl)benzoic acid reagent Reducing Agent (e.g., LiAlH4, NaBH4, BH3•THF) reactant->reagent 1. product This compound reagent->product 2. workup Aqueous Workup (e.g., H2O, HCl) product->workup 3. solvent Solvent (e.g., THF, Et2O) solvent->reagent

Figure 1: General workflow for the reduction of 3-Chloro-5-(trifluoromethyl)benzoic acid.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.

Question 1: My reaction is incomplete, and I observe a significant amount of starting material (the carboxylic acid) remaining. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion is a frequent issue and can stem from several factors related to the reducing agent and reaction conditions.

A. Insufficient Reducing Agent:

  • Expertise & Experience: Carboxylic acids require a stoichiometric excess of most hydride-based reducing agents. For instance, with Lithium Aluminum Hydride (LiAlH₄), the initial reaction is an acid-base neutralization to form the lithium carboxylate salt and hydrogen gas, consuming one equivalent of the hydride. The subsequent reduction of the carboxylate is slower.[1][2] Therefore, at least 1.25 to 1.5 equivalents of LiAlH₄ are often recommended to ensure the reaction goes to completion.

  • Trustworthiness: To self-validate, you can monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of the product spot will confirm the reaction's progress.

B. Inactive or Degraded Reducing Agent:

  • Expertise & Experience: Many reducing agents, particularly LiAlH₄ and Borane-Tetrahydrofuran complex (BH₃•THF), are highly moisture-sensitive. Improper storage or handling can lead to decomposition and reduced activity.

  • Trustworthiness: Always use freshly opened bottles of reagents or reagents from a properly maintained desiccator. If you suspect your reagent is old, it is best to procure a new batch. A simple test for LiAlH₄ activity is to carefully add a small amount to a dry solvent; vigorous bubbling (hydrogen evolution) indicates activity.

C. Low Reaction Temperature:

  • Expertise & Experience: While the initial addition of a powerful reducing agent like LiAlH₄ is often done at 0 °C to control the exothermic reaction, the subsequent reduction may require warming to room temperature or even gentle heating to proceed at a reasonable rate.

  • Trustworthiness: Monitor the reaction progress by TLC. If the reaction stalls at a lower temperature after the initial exotherm has subsided, gradually warm the reaction mixture to room temperature and continue monitoring.

D. Inadequate Reaction Time:

  • Expertise & Experience: The reduction of electron-deficient benzoic acids, such as 3-Chloro-5-(trifluoromethyl)benzoic acid, can be slower than that of their electron-rich counterparts.[3][4] Ensure you are allowing sufficient time for the reaction to complete.

  • Trustworthiness: Again, TLC is your primary tool for monitoring. The reaction should be stirred until the starting material is no longer visible on the TLC plate.

Optimized Protocol for LiAlH₄ Reduction:

ParameterRecommendationRationale
LiAlH₄ Equivalents 1.5 eqTo account for the initial acid-base reaction and drive the reduction to completion.[2]
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for both the starting material and the intermediate salts.
Temperature Initial addition at 0 °C, then warm to room temperature.Controls the initial exotherm and ensures the reaction proceeds to completion.
Reaction Time 2-4 hours (monitor by TLC)Allows for complete conversion.
Question 2: I am observing a significant side product that is difficult to separate from my desired alcohol. What is this impurity and how can I prevent its formation?

Answer:

The most likely side product in this synthesis is the over-reduction of the chloro-substituent, leading to the formation of (3-(Trifluoromethyl)phenyl)methanol.

A. Choice of Reducing Agent:

  • Expertise & Experience: Strong reducing agents like LiAlH₄ can, under forcing conditions (e.g., prolonged reaction times at elevated temperatures), lead to hydrodehalogenation. This is particularly a concern with aryl halides.[5]

  • Trustworthiness: To mitigate this, consider using a milder reducing agent. Sodium Borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids efficiently.[2] However, Borane-Tetrahydrofuran complex (BH₃•THF) is an excellent alternative that is highly selective for carboxylic acids and typically does not reduce aryl halides.[6]

B. Reaction Conditions:

  • Expertise & Experience: If you must use LiAlH₄, strict control over reaction time and temperature is crucial to minimize over-reduction. Avoid prolonged heating.

  • Trustworthiness: Once TLC indicates the consumption of the starting material, proceed with the workup promptly.

Comparative Overview of Reducing Agents:

Reducing AgentProsCons
LiAlH₄ Highly reactive, reduces most functional groups.[7]Can be unselective, leading to over-reduction. Highly water-reactive.[5]
BH₃•THF Highly selective for carboxylic acids.[6]Slower reaction times, requires careful handling (stench).[6]
NaBH₄ Mild, easy to handle.Generally ineffective for carboxylic acid reduction without additives.[2]

Recommended Protocol using BH₃•THF:

  • Dissolve 3-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH₃•THF (1.0 M in THF, 1.5 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Proceed with standard aqueous workup and extraction.

G start Reaction Mixture tlc Monitor by TLC start->tlc complete Starting Material Consumed? tlc->complete workup Proceed to Aqueous Workup complete->workup Yes continue_rxn Continue Stirring (Check every hour) complete->continue_rxn No over_reduction Check for Over-reduction Side Product workup->over_reduction continue_rxn->tlc

Figure 2: Decision workflow for reaction monitoring to prevent over-reduction.

Question 3: My workup procedure is problematic, leading to low isolated yield. How can I improve the recovery of my product?

Answer:

Low isolated yield after the workup can often be attributed to the formation of emulsions during extraction or the loss of product in the aqueous layer.

A. Quenching Procedure:

  • Expertise & Experience: The quenching of LiAlH₄ reactions, in particular, must be done carefully to produce a granular, easily filterable precipitate of aluminum salts. The Fieser workup is a widely accepted and reliable method.[8][9]

  • Trustworthiness: For a reaction with 'x' grams of LiAlH₄ in a solvent like ether or THF, sequentially and slowly add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water This procedure typically results in a white, granular precipitate that is easily removed by filtration.[9]

B. Extraction and Purification:

  • Expertise & Experience: this compound has some water solubility due to the hydroxyl group. To maximize recovery, ensure you are using a suitable extraction solvent and performing multiple extractions.

  • Trustworthiness:

    • Use a less polar solvent like Ethyl Acetate or Dichloromethane for extraction.

    • Perform at least three extractions of the aqueous layer.

    • Consider a brine wash of the combined organic extracts to remove residual water and break up any emulsions.

    • Dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before concentrating the solvent.

Purification Workflow:

G start Crude Product extraction Liquid-Liquid Extraction (e.g., EtOAc/H2O) start->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification final_product Pure Product purification->final_product

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol. This compound is a critical intermediate in the synthesis of various pharmaceuticals, making its accurate quantification essential for quality control, stability testing, and regulatory compliance. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and global acceptance.[1][2][3][4][5]

The Imperative of Method Validation in Pharmaceutical Analysis

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] It is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that the data generated is reliable, reproducible, and accurate. The core validation characteristics, as stipulated by the ICH, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2][4] For a key intermediate like this compound, a validated method is crucial for controlling the quality of the final active pharmaceutical ingredient (API).

Recommended Analytical Methods and Alternatives

While specific validated methods for this compound are not extensively published, established methods for structurally similar halogenated and trifluoromethyl-substituted aromatic compounds can be readily adapted and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for non-volatile and thermally stable compounds.[6] For the analysis of volatile impurities and potential regioisomers, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a powerful alternative.[7][8][9]

This guide will focus on the comparison of two primary methods:

  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for assay and impurity determination.

  • Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID) for purity and residual solvent analysis.

Interdependence of Analytical Method Validation Parameters

The validation parameters are interconnected and collectively ensure the reliability of the analytical method. For instance, the range is dependent on the method's linearity, accuracy, and precision.

cluster_quantitative Quantitative Tests Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision LOQ Quantitation Limit LOQ->Linearity LOD Detection Limit LOD->Specificity Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of analytical method validation parameters.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is widely accessible, cost-effective, and highly suitable for the quantification of this compound in bulk drug substances and for monitoring the progress of chemical reactions.

Experimental Protocol: RP-HPLC-UV Method Validation

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (500 µg/mL): Accurately weigh 50 mg of the this compound sample and dissolve in 100 mL of the mobile phase.

3. Validation Workflow:

start Start Validation specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range (5 concentrations, 3 replicates) specificity->linearity accuracy Accuracy (Spike Recovery at 3 levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Vary Flow Rate, Temp, Mobile Phase) lod_loq->robustness report Validation Report robustness->report

Caption: Experimental workflow for RP-HPLC-UV method validation.

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a valuable alternative, particularly for assessing the purity of this compound and for quantifying volatile impurities, including potential regioisomers that may not be well-resolved by HPLC.[7][8]

Experimental Protocol: GC-FID Method Validation

1. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[10]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[10]

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injector Temperature: 270 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (split ratio 50:1)

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample and dissolve in 100 mL of methanol.

Comparison of Method Performance

The following tables summarize the expected performance characteristics for the validated analysis of this compound using RP-HPLC-UV and GC-FID. These values are representative of what can be achieved and serve as a benchmark for method validation.

Table 1: Comparison of Key Validation Parameters

ParameterRP-HPLC-UVGC-FIDRationale for Performance
Linearity (R²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%HPLC often provides slightly better accuracy due to lower sample volatility.
Precision (%RSD) < 1.0%< 1.5%The precision of HPLC is generally higher due to the automated nature of the injection and fluid delivery systems.
Limit of Quantitation (LOQ) ~1 µg/mL~5 µg/mLHPLC-UV typically offers better sensitivity for this type of chromophore-containing molecule.
Specificity High (with forced degradation studies)Very High (excellent for resolving volatile isomers)GC offers superior resolution for volatile regioisomers, which can be a significant advantage.[7][8]
Robustness Consistent results with minor variations in mobile phase composition, flow rate, and temperature.Consistent results with minor variations in oven temperature ramp and carrier gas flow rate.Both methods, when properly developed, should be robust.

Table 2: Applicability and Limitations

AspectRP-HPLC-UVGC-FID
Primary Application Assay, impurity profiling of non-volatile compoundsPurity, volatile impurities, regioisomer analysis
Sample Volatility Not requiredRequired
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability of the analyte
Instrumentation Cost ModerateModerate to High
Analysis Time Typically 10-20 minutes per sampleTypically 20-30 minutes per sample

Conclusion

The choice between RP-HPLC-UV and GC-FID for the analysis of this compound depends on the specific application. For routine assay and quantification of the main component and its non-volatile impurities, RP-HPLC-UV is the method of choice due to its robustness, precision, and ease of use. However, when the presence of volatile impurities or regioisomers is a concern, GC-FID provides superior separation and is the recommended technique. For comprehensive quality control, a combination of both methods may be necessary to fully characterize the purity profile of this compound. All methods must be validated according to ICH guidelines to ensure the integrity of the analytical data.[1][2][3][4][5]

References

A Comparative Analysis of the Reactivity of (3-Chloro-5-(trifluoromethyl)phenyl)methanol and Structurally Analogous Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the tailored reactivity of benzyl alcohol derivatives is a cornerstone of molecular design. (3-Chloro-5-(trifluoromethyl)phenyl)methanol, a key building block, presents a unique electronic profile due to its 3,5-disubstitution pattern with two potent electron-withdrawing groups. This guide provides an in-depth comparative analysis of its reactivity in pivotal synthetic transformations—oxidation, esterification, and nucleophilic substitution—against a curated set of analogous benzyl alcohols. By elucidating the interplay of electronic and steric factors, we aim to equip researchers, scientists, and drug development professionals with the predictive understanding necessary for informed experimental design.

Introduction: The Electronic Landscape of Substituted Benzyl Alcohols

The reactivity of a benzyl alcohol is intrinsically linked to the electronic nature of the substituents on its aromatic ring. These substituents modulate the electron density at the benzylic carbon and the hydroxyl group, thereby influencing the transition states of various reactions. Electron-donating groups (EDGs) enrich the aromatic ring and the benzylic position with electron density, while electron-withdrawing groups (EWGs) deplete it.

This compound is distinguished by the presence of two strong EWGs: a chloro group and a trifluoromethyl group. The chloro group exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). However, for halogens, the inductive effect is generally dominant. The trifluoromethyl group is a powerful EWG due to the strong inductive effect of the three fluorine atoms. The meta-positioning of these substituents ensures that their inductive effects are additive, significantly reducing the electron density of the aromatic ring and the benzylic carbon.

For this comparative guide, we will benchmark the reactivity of this compound against:

  • Benzyl Alcohol (Unsubstituted): Our baseline for comparison.

  • 4-Methylbenzyl Alcohol (EDG): Represents a benzyl alcohol with an electron-donating substituent.

  • 4-Chlorobenzyl Alcohol (EWG): Allows for a direct comparison with a single electron-withdrawing halogen.

  • 4-(Trifluoromethyl)benzyl Alcohol (Strong EWG): Provides insight into the effect of a single, potent electron-withdrawing group.

Comparative Reactivity Analysis

Oxidation to Benzaldehydes

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The reaction mechanism often involves the cleavage of the C-H bond at the benzylic position in the rate-determining step.

Predicted Reactivity Order (Fastest to Slowest): 4-Methylbenzyl Alcohol > Benzyl Alcohol > 4-Chlorobenzyl Alcohol > 4-(Trifluoromethyl)benzyl Alcohol > this compound

Mechanistic Rationale: The oxidation of benzyl alcohols is generally facilitated by electron-donating groups and retarded by electron-withdrawing groups.[1] This is because EDGs can stabilize the transition state, which may have some degree of positive charge development on the benzylic carbon. Conversely, EWGs destabilize this transition state, thus increasing the activation energy and slowing down the reaction.[2]

This compound, with its two potent EWGs, is predicted to be the least reactive towards oxidation. The strong inductive withdrawal of electrons by both the chloro and trifluoromethyl groups significantly deactivates the benzylic position, making the C-H bond less susceptible to cleavage. Kinetic studies on the oxidation of substituted benzyl alcohols consistently show that electron-withdrawing substituents decrease the reaction rate.[2][3]

Table 1: Predicted Relative Rates of Oxidation of Benzyl Alcohols

CompoundSubstituent EffectPredicted Relative Rate of Oxidation
4-Methylbenzyl AlcoholElectron-DonatingFastest
Benzyl AlcoholNeutralFast
4-Chlorobenzyl AlcoholElectron-WithdrawingModerate
4-(Trifluoromethyl)benzyl AlcoholStrongly Electron-WithdrawingSlow
This compoundVery Strongly Electron-WithdrawingSlowest
Esterification

Esterification of benzyl alcohols, particularly the acid-catalyzed Fischer esterification, involves the nucleophilic attack of the alcohol's hydroxyl group on a protonated carboxylic acid. The reactivity in this case is influenced by both electronic and steric factors.

Predicted Reactivity Order (Fastest to Slowest): 4-Methylbenzyl Alcohol > Benzyl Alcohol > 4-Chlorobenzyl Alcohol ≈ 4-(Trifluoromethyl)benzyl Alcohol > this compound

Mechanistic Rationale: Electronically, the nucleophilicity of the hydroxyl oxygen is a key determinant. EDGs on the aromatic ring can increase the electron density on the oxygen, making it a more potent nucleophile. Conversely, EWGs decrease this electron density, reducing the rate of esterification. Therefore, this compound is expected to be the least reactive due to the pronounced electron-withdrawing nature of its substituents.

Steric hindrance around the hydroxyl group can also significantly impact the rate of esterification. While the 3,5-disubstitution pattern of this compound does not introduce significant ortho-steric hindrance, the overall bulk of the molecule might play a minor role in slowing the reaction compared to less substituted analogues.[4]

Nucleophilic Substitution

The conversion of benzyl alcohols to benzyl halides via nucleophilic substitution is a common synthetic route. The mechanism of this reaction can be either SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions.

SN1 Reactivity: The SN1 mechanism proceeds through a carbocation intermediate. The stability of this benzylic carbocation is paramount to the reaction rate.

Predicted SN1 Reactivity Order (Fastest to Slowest): 4-Methylbenzyl Alcohol > Benzyl Alcohol > 4-Chlorobenzyl Alcohol > 4-(Trifluoromethyl)benzyl Alcohol > this compound

Mechanistic Rationale: Electron-donating groups stabilize the benzylic carbocation through resonance and inductive effects, thus accelerating the SN1 reaction.[5] Conversely, electron-withdrawing groups strongly destabilize the carbocation, making the SN1 pathway less favorable.[5] this compound, with two powerful EWGs, would form a highly unstable benzylic carbocation, rendering it extremely unreactive under SN1 conditions.

SN2 Reactivity: The SN2 mechanism involves a backside attack by the nucleophile on the benzylic carbon, proceeding through a pentacoordinate transition state.

Predicted SN2 Reactivity Order (Fastest to Slowest): this compound > 4-(Trifluoromethyl)benzyl Alcohol > 4-Chlorobenzyl Alcohol > Benzyl Alcohol > 4-Methylbenzyl Alcohol

Mechanistic Rationale: In an SN2 reaction, the electron-withdrawing groups that destabilize a carbocation can actually accelerate the reaction.[6] This is because they increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Furthermore, by withdrawing electron density, they can help to stabilize the buildup of negative charge in the transition state. Therefore, this compound is predicted to be the most reactive towards SN2 substitution among the compared benzyl alcohols.

Table 2: Predicted Reactivity in Nucleophilic Substitution

CompoundPredicted SN1 ReactivityPredicted SN2 Reactivity
4-Methylbenzyl AlcoholFastestSlowest
Benzyl AlcoholFastSlow
4-Chlorobenzyl AlcoholSlowModerate
4-(Trifluoromethyl)benzyl AlcoholSlowerFast
This compoundSlowestFastest

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity trends, the following standardized experimental protocols are provided. These methods are designed to be robust and allow for a clear comparison of the different benzyl alcohols.

Protocol for Comparative Oxidation to Benzaldehydes

This protocol utilizes a mild and selective oxidizing agent to minimize over-oxidation to the carboxylic acid.[7][8]

Workflow for Comparative Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Benzyl Alcohol (1 mmol) in Acetonitrile (5 mL) B Add Oxidant (e.g., PCC, 1.2 mmol) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Filter through Celite D->E Reaction Complete F Evaporate Solvent E->F G Purify by Column Chromatography F->G

Caption: Workflow for the oxidation of benzyl alcohols.

Step-by-Step Methodology:

  • To a solution of the respective benzyl alcohol (1.0 mmol) in dichloromethane (10 mL), add pyridinium chlorochromate (PCC) (1.2 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude aldehyde can be purified by column chromatography on silica gel.

  • Analyze the reaction rate by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol for Comparative Fischer Esterification

This classic acid-catalyzed esterification provides a straightforward method for comparing the nucleophilicity of the benzyl alcohols.[9][10]

Workflow for Fischer Esterification

cluster_reaction Reaction Setup cluster_workup Work-up A Combine Benzyl Alcohol (10 mmol), Acetic Acid (50 mmol), and H2SO4 (cat.) in Toluene B Reflux with Dean-Stark Trap A->B C Cool and Dilute with Ether B->C Water Collection Ceases D Wash with NaHCO3 (aq) C->D E Wash with Brine D->E F Dry over MgSO4 E->F G Evaporate Solvent F->G cluster_reaction Reaction cluster_workup Work-up A Dissolve Benzyl Alcohol (5 mmol) in Dichloromethane (10 mL) B Cool to 0 °C A->B C Add Thionyl Chloride (6 mmol) dropwise B->C D Stir at Room Temperature C->D E Pour onto Ice-Water D->E Reaction Complete (TLC) F Separate Organic Layer E->F G Wash with NaHCO3 (aq) and Brine F->G H Dry over MgSO4 G->H I Evaporate Solvent H->I

References

A Spectroscopic Guide to the Synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise synthesis and characterization of substituted aromatic compounds are paramount. Molecules such as (3-Chloro-5-(trifluoromethyl)phenyl)methanol serve as critical building blocks, where purity and structural integrity are not merely desirable but essential. This guide provides an in-depth spectroscopic comparison of this compound with its common synthetic precursors, 3-chloro-5-(trifluoromethyl)benzaldehyde and 3-chloro-5-(trifluoromethyl)benzoic acid.

We will explore the distinct spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that differentiate these compounds. Understanding these differences is crucial for researchers to monitor reaction progress, confirm product identity, and ensure the purity of their materials. This guide is structured to provide not just data, but the scientific rationale behind the observed spectral changes, grounded in the principles of chemical structure and reactivity.

The Synthetic Pathway: From Carbonyl to Alcohol

The most common and direct route to this compound is through the reduction of its corresponding aldehyde, 3-chloro-5-(trifluoromethyl)benzaldehyde. This transformation involves the conversion of a carbonyl group (C=O) into a primary alcohol (-CH₂OH). A milder reducing agent, such as sodium borohydride (NaBH₄), is typically sufficient for this conversion, offering high selectivity and yield.[1][2] A more potent reducing agent would be required to reduce the corresponding carboxylic acid.

The workflow for this synthesis and analysis is a self-validating process. The disappearance of the precursor's spectroscopic signals and the concurrent appearance of the product's unique signals provide definitive proof of a successful transformation.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product cluster_analysis Analysis Precursor_Aldehyde 3-Chloro-5-(trifluoromethyl)benzaldehyde Reaction Reduction Precursor_Aldehyde->Reaction NaBH4, Solvent (e.g., MeOH/THF) Analysis Spectroscopic Analysis (NMR, IR, MS) Precursor_Aldehyde->Analysis Starting Material Check Precursor_Acid 3-Chloro-5-(trifluoromethyl)benzoic acid Precursor_Acid->Reaction Stronger Reductant (e.g., LiAlH4) Product This compound Reaction->Product Product->Analysis Characterization

Caption: Synthetic workflow from precursors to the final alcohol product and subsequent analysis.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The transformation from an aldehyde or carboxylic acid to a benzyl alcohol results in highly diagnostic changes in both the ¹H and ¹³C NMR spectra.

¹H NMR Analysis

The most telling transformation in the ¹H NMR spectrum is the change in the signal corresponding to the functional group's protons.

  • 3-Chloro-5-(trifluoromethyl)benzaldehyde : Exhibits a highly deshielded singlet for the aldehydic proton, typically found between δ 9.9-10.1 ppm .[3][4] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

  • 3-Chloro-5-(trifluoromethyl)benzoic acid : Shows a very broad singlet for the acidic proton of the carboxyl group, usually far downfield (δ > 12 ppm ), and its visibility can depend on the solvent and concentration.[5]

  • This compound : The characteristic aldehyde/acid proton signal vanishes completely. In its place, two new signals appear: a singlet for the benzylic methylene protons (-CH₂OH) around δ 4.7-4.8 ppm and a signal for the hydroxyl proton (-OH), which is typically a broad singlet with a variable chemical shift (e.g., δ 2.0-5.0 ppm) that can exchange with D₂O.

The aromatic protons for all three compounds will appear as multiplets or distinct singlets between δ 7.5 and 8.2 ppm, with minor shifts due to the changing electronic influence of the substituent.

¹³C NMR Analysis

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton, with the carbon of the functional group being the most diagnostic.

  • 3-Chloro-5-(trifluoromethyl)benzaldehyde : The carbonyl carbon of the aldehyde is highly deshielded, appearing around δ 190-192 ppm .[3][4]

  • 3-Chloro-5-(trifluoromethyl)benzoic acid : The carboxylic acid carbonyl carbon is also downfield, but typically less so than an aldehyde, appearing around δ 166-168 ppm .

  • This compound : Upon reduction, this downfield carbonyl signal is replaced by the signal for the carbon of the hydroxymethyl group (-CH₂OH), which is shifted dramatically upfield to approximately δ 63-65 ppm .

The trifluoromethyl group (-CF₃) will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹J-CF), typically around δ 123-125 ppm.[3][6]

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Precursor: Benzoic Acid ~8.2 (s), ~8.0 (s), ~7.8 (s) (Ar-H), >12 (br s, -COOH)~167 (C=O), ~135 (C-Cl), ~132 (q, C-CF₃), Ar-C
Precursor: Benzaldehyde 10.0 (s, -CHO) , ~8.1 (s), ~8.0 (s), ~7.9 (s) (Ar-H)~191 (C=O) , ~137 (C-Ar), ~135 (C-Cl), ~132 (q, C-CF₃), Ar-C
Product: Benzyl Alcohol 4.8 (s, -CH₂OH) , 2.5-4.5 (br s, -OH), ~7.5-7.7 (m, Ar-H)~64 (-CH₂OH) , ~143 (C-Ar), ~135 (C-Cl), ~132 (q, C-CF₃), Ar-C

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The conversion of a carbonyl-containing precursor to an alcohol product is monitored by the disappearance of a strong C=O stretch and the appearance of a broad O-H stretch.

  • Precursors (Aldehyde/Acid) : Both precursors are characterized by a strong, sharp absorption in the carbonyl region (1650-1760 cm⁻¹ ).[4]

    • For the aromatic aldehyde, this C=O stretch is typically observed around 1705-1715 cm⁻¹ . Aldehydes also possess a unique, albeit weaker, pair of C-H stretching bands around 2720 and 2820 cm⁻¹.[4][7]

    • For the carboxylic acid, the C=O stretch is found near 1700-1725 cm⁻¹ . Its most dominant feature, however, is the extremely broad O-H stretch from the carboxyl group, which spans from 2500 to 3300 cm⁻¹ and often overlaps with C-H stretches.

  • This compound : In the product spectrum, the strong C=O absorption at ~1710 cm⁻¹ is entirely absent. The defining new feature is a strong, broad O-H stretching band characteristic of an alcohol, appearing in the region of 3200-3500 cm⁻¹ . The broadness of this peak is a direct result of intermolecular hydrogen bonding.

G cluster_ir IR Spectroscopy: Key Functional Group Transitions Aldehyde Precursor (Aldehyde) - Strong C=O stretch (~1710 cm⁻¹) - Aldehydic C-H stretch (~2720, 2820 cm⁻¹) Alcohol Product (Alcohol) - Broad O-H stretch (~3300 cm⁻¹) - C=O stretch ABSENT Aldehyde->Alcohol Reduction Reaction

Caption: Diagnostic IR frequency changes upon reduction of the aldehyde to the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.

  • Molecular Ion (M⁺) : The molecular weights are distinct:

    • Benzoic Acid (C₈H₄ClF₃O₂): ~224.0 g/mol [8]

    • Benzaldehyde (C₈H₄ClF₃O): ~208.0 g/mol [9]

    • Benzyl Alcohol (C₈H₅ClF₃O): ~210.0 g/mol The product alcohol will have a molecular ion peak (M⁺) that is 2 amu higher than the aldehyde precursor, corresponding to the addition of two hydrogen atoms.

  • Fragmentation Patterns :

    • Aldehyde Precursor : Aromatic aldehydes typically show a strong molecular ion peak. A very characteristic fragmentation is the loss of the hydrogen radical from the aldehyde group to give a stable acylium ion ([M-1]⁺ ). Another common fragmentation is the loss of the entire aldehyde group (-CHO) as carbon monoxide and a hydrogen radical, leading to an [M-29]⁺ peak.

    • Alcohol Product : Benzyl alcohols undergo characteristic fragmentation pathways.[10] The molecular ion peak may be weak. A common fragmentation is the loss of a water molecule ([M-18]⁺ ). Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, can lead to the loss of the -CH₂OH group. The most stable fragment is often the tropylium ion or related aromatic cations resulting from rearrangements.

Experimental Protocols

Protocol 1: Synthesis via Reduction of Aldehyde

This protocol describes a standard laboratory procedure for the reduction of 3-chloro-5-(trifluoromethyl)benzaldehyde using sodium borohydride.

  • Dissolution : In a round-bottom flask, dissolve 3-chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent like methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water (10-15 mL per gram of aldehyde).

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Addition of Reductant : Slowly add sodium borohydride (NaBH₄, 1.2-1.5 eq) portion-wise to the stirred solution.[11] The addition should be controlled to manage the effervescence (hydrogen gas evolution).

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the aldehyde spot.

  • Quenching : Once the reaction is complete, cool the flask again in an ice bath and slowly quench the excess NaBH₄ by adding 1 M aqueous HCl until the solution is slightly acidic (pH ~6) and effervescence ceases.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing & Drying : Combine the organic layers and wash sequentially with water and brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by column chromatography if necessary.

Protocol 2: Spectroscopic Sample Preparation
  • NMR : Dissolve ~5-10 mg of the dry sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).[12]

  • IR : For solid samples, an Attenuated Total Reflectance (ATR) accessory is most convenient. Place a small amount of the solid directly on the ATR crystal and record the spectrum. Alternatively, prepare a KBr pellet. For liquid samples, a thin film can be prepared between two salt plates.

  • MS : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. The sample is then introduced into the mass spectrometer, typically via direct infusion or coupled with gas or liquid chromatography, for ionization (e.g., Electron Ionization - EI).

Conclusion

The spectroscopic journey from a substituted benzaldehyde or benzoic acid to a benzyl alcohol is marked by clear and unambiguous changes. For the synthesis of this compound, the key transformations to monitor are:

  • In ¹H NMR : The disappearance of the aldehyde proton at ~10 ppm and the appearance of the benzylic methylene protons at ~4.8 ppm.

  • In ¹³C NMR : The dramatic upfield shift of the functional carbon signal from ~191 ppm (aldehyde) or ~167 ppm (acid) to ~64 ppm (alcohol).

  • In IR Spectroscopy : The loss of the intense carbonyl (C=O) stretch around 1710 cm⁻¹ and the emergence of a broad hydroxyl (O-H) band centered near 3300 cm⁻¹.

  • In Mass Spectrometry : A shift in the molecular ion peak (M⁺) by +2 amu from the aldehyde and the appearance of new fragmentation patterns, such as the loss of water ([M-18]⁺).

By leveraging these distinct spectroscopic fingerprints, researchers can confidently navigate the synthesis, confirm the structure, and ensure the integrity of their final product.

References

A Senior Application Scientist's Guide to the Synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. (3-Chloro-5-(trifluoromethyl)phenyl)methanol is a crucial building block in the preparation of various pharmaceutically active compounds. Its synthesis can be approached through several routes, each with its own set of advantages and disadvantages. This guide provides an in-depth comparison of the most common synthetic strategies, offering experimental insights and a cost-benefit analysis to inform your selection process.

Route 1: Reduction of 3-Chloro-5-(trifluoromethyl)benzoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. This route is attractive due to the commercial availability of the starting material, 3-chloro-5-(trifluoromethyl)benzoic acid. Two primary reducing agents are typically employed for this purpose: lithium aluminum hydride (LAH) and borane complexes.

Reduction with Lithium Aluminum Hydride (LAH)

Chemical Principle: Lithium aluminum hydride is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[1][2] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the desired alcohol.

Experimental Protocol:

  • To a stirred solution of 3-chloro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride (1.5-2.0 equivalents) in THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

LAH_Reduction start 3-Chloro-5-(trifluoromethyl)benzoic Acid in THF reaction Reaction at 0°C to RT start->reaction Add slowly reagent LiAlH4 in THF reagent->reaction quench Quench (H2O, NaOH) reaction->quench After 12-16h workup Filtration & Extraction quench->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 1: Workflow for LAH Reduction.

Cost-Benefit Analysis:

  • Cost: 3-Chloro-5-(trifluoromethyl)benzoic acid is commercially available, with prices in the range of $100-200 per 100g for research quantities. Lithium aluminum hydride is a relatively inexpensive reagent.

  • Benefits: High yields are often achievable with LAH reductions. The reagent is powerful and can reduce even sterically hindered carboxylic acids.

  • Drawbacks: LAH is highly reactive and pyrophoric, requiring strict anhydrous conditions and careful handling.[1] The workup procedure can be tedious due to the formation of gelatinous aluminum salts. Scalability can be a concern due to safety considerations.

Reduction with Borane (BH3)

Chemical Principle: Borane and its complexes (e.g., BH3·THF or BH3·SMe2) are more selective reducing agents than LAH. They readily reduce carboxylic acids while being less reactive towards many other functional groups. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is then hydrolyzed.

Experimental Protocol:

  • To a solution of 3-chloro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH3·THF, approximately 2-3 equivalents) dropwise.

  • After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography.

Borane_Reduction start 3-Chloro-5-(trifluoromethyl)benzoic Acid in THF reaction Reaction at 0°C to RT start->reaction reagent BH3·THF reagent->reaction Add dropwise quench Quench (Methanol) reaction->quench After 4-6h workup Extraction & Wash quench->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 2: Workflow for Borane Reduction.

Cost-Benefit Analysis:

  • Cost: The starting material cost is the same as for the LAH route. Borane reagents are generally more expensive than LAH.

  • Benefits: Borane is a milder and more selective reducing agent, offering better functional group tolerance. The workup is typically simpler than for LAH reductions. It is generally considered safer for scale-up.

  • Drawbacks: Borane reagents are still moisture-sensitive and require handling under inert atmosphere. The cost of the reagent can be a limiting factor for large-scale synthesis.

Route 2: Reduction of 3-Chloro-5-(trifluoromethyl)benzaldehyde

This two-step approach involves the initial preparation of the aldehyde from the corresponding carboxylic acid, followed by its reduction to the alcohol. Alternatively, the aldehyde may be commercially available.

Chemical Principle: The reduction of an aldehyde to a primary alcohol is a very common and efficient transformation. A wide variety of reducing agents can be employed, with sodium borohydride (NaBH4) being a popular choice due to its mildness and ease of handling. Catalytic hydrogenation is another viable and scalable option.

Experimental Protocol (using NaBH4):

  • Dissolve 3-chloro-5-(trifluoromethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.

  • Cool the solution to 0 °C and add sodium borohydride (0.3-0.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Purification by chromatography may be necessary.

Aldehyde_Reduction start 3-Chloro-5-(trifluoromethyl)benzaldehyde in Methanol reaction Reaction at 0°C to RT start->reaction reagent NaBH4 reagent->reaction Add portion-wise quench Quench (H2O or dilute HCl) reaction->quench After 1-2h workup Extraction & Wash quench->workup product This compound workup->product

Figure 3: Workflow for Aldehyde Reduction with NaBH4.

Cost-Benefit Analysis:

  • Cost: 3-Chloro-5-(trifluoromethyl)benzaldehyde is commercially available, with prices around $150-300 per 25g . Sodium borohydride is a very inexpensive reducing agent.

  • Benefits: This route is generally high-yielding and uses a mild, safe, and easy-to-handle reducing agent. The workup is straightforward. Catalytic hydrogenation offers excellent scalability and atom economy for industrial applications.

  • Drawbacks: The cost of the starting aldehyde can be significantly higher than the corresponding carboxylic acid, making this a less economical option if the aldehyde is not prepared in-house.

Route 3: Grignard Reaction with a Formaldehyde Equivalent

This approach builds the carbon skeleton by reacting a Grignard reagent with a one-carbon electrophile.

Chemical Principle: A Grignard reagent, formed from the reaction of an organohalide with magnesium metal, acts as a potent nucleophile.[3][4] Reaction with a formaldehyde equivalent, such as paraformaldehyde or gaseous formaldehyde, followed by acidic workup, yields the primary alcohol.

Experimental Protocol:

  • Prepare the Grignard reagent by reacting 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1 equivalent) with magnesium turnings (1.1 equivalents) in anhydrous THF under an inert atmosphere. Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Carefully add dry paraformaldehyde (1.5-2.0 equivalents) portion-wise to the stirred Grignard solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Grignard_Reaction cluster_0 Grignard Formation cluster_1 Reaction & Workup start 1-Bromo-3-chloro-5-(trifluoromethyl)benzene grignard Grignard Reagent start->grignard mg Mg turnings in THF mg->grignard reaction Reaction at 0°C to RT grignard->reaction formaldehyde Paraformaldehyde formaldehyde->reaction quench Quench (aq. NH4Cl) reaction->quench workup Extraction & Purification quench->workup product This compound workup->product

References

A Comparative Guide to Purity Assessment of (3-Chloro-5-(trifluoromethyl)phenyl)methanol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of robust and reproducible synthetic processes. The purity of starting materials and intermediates, such as (3-Chloro-5-(trifluoromethyl)phenyl)methanol, directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the purity assessment of this critical building block, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR techniques, underpinned by experimental data and protocols, to empower you with the knowledge to make informed analytical choices.

The Central Role of Purity in Drug Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both chloro and trifluoromethyl substituents on a phenyl ring, presents unique analytical challenges and opportunities. Even minor impurities, such as regioisomers or residual starting materials, can carry through the synthetic route, potentially leading to undesired side products, reduced yields, and complications in downstream processing and regulatory filings.[1][2] Therefore, a precise and accurate determination of its purity is not merely a quality control checkpoint but a critical step in ensuring the integrity of the entire drug development pipeline.

Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for purity determination, offering distinct advantages over traditional chromatographic techniques.[3][4][5][6] The direct proportionality between the NMR signal integral and the number of nuclei allows for absolute quantification without the need for identical reference standards for each impurity.[5][6] This is particularly advantageous when dealing with novel or uncharacterized impurities.

¹H NMR for Purity Determination: The Workhorse Method

Proton NMR (¹H NMR) is the most ubiquitously used NMR technique for structural elucidation and purity analysis due to the high natural abundance (99.99%) and sensitivity of the proton nucleus.[4]

Causality Behind Experimental Choices in ¹H qNMR

The success of a ¹H qNMR experiment hinges on several critical parameters. The choice of a deuterated solvent is paramount; it must completely dissolve both the analyte and the internal standard without its residual signals overlapping with signals of interest.[4] For this compound, solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices.[7][8]

An internal standard (IS) is crucial for accurate quantification. An ideal IS should be:

  • Chemically inert: It should not react with the analyte or the solvent.

  • Stable: It should not degrade under the experimental conditions.

  • High purity: Its own purity must be accurately known.

  • Simple spectrum: It should exhibit a simple spectrum with at least one signal that is well-resolved from the analyte and impurity signals.

Maleic acid or 1,4-dinitrobenzene are common choices that meet these criteria. The selection of a specific signal for quantification is equally important. For this compound, the benzylic methylene protons (-CH₂OH) and the aromatic protons are distinct and can be used for quantification, provided they are free from overlapping impurity signals.

Experimental Protocol: ¹H qNMR of this compound
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

    • Accurately weigh a known amount (e.g., 5-10 mg) of a high-purity internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Cap the tube and vortex thoroughly to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration. A D1 of 30 seconds is often a safe starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signal of the analyte (e.g., the -CH₂OH singlet) and the signal of the internal standard (e.g., the olefinic singlet of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the ¹H qNMR Workflow

Caption: Workflow for ¹H qNMR Purity Determination.

¹⁹F NMR: A Highly Sensitive and Specific Alternative

For fluorinated compounds like this compound, ¹⁹F NMR offers a powerful and often superior alternative for purity assessment. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity.[9]

The Advantages of ¹⁹F NMR for Fluorinated Compounds

The key advantage of ¹⁹F NMR lies in its large chemical shift dispersion, which is significantly wider than that of ¹H NMR.[9][10][11] This means that small changes in the chemical environment around the fluorine atoms can lead to large changes in their chemical shifts, often resulting in better resolution of signals from the main compound and structurally similar impurities.[12] Furthermore, the ¹⁹F NMR spectrum is typically much simpler than the corresponding ¹H spectrum due to the absence of signals from non-fluorinated molecules, providing a "cleaner" baseline and making it easier to detect and quantify low-level fluorinated impurities.[13][14][15]

Experimental Protocol: ¹⁹F qNMR of this compound

The experimental setup for ¹⁹F qNMR is similar to that of ¹H qNMR, with a few key differences:

  • Internal Standard: A fluorinated internal standard is required. A common choice is trifluorotoluene or 1,3,5-trifluorobenzene, which should have a well-resolved signal from the analyte's CF₃ group.

  • Spectrometer Setup: The NMR probe must be tuned to the ¹⁹F frequency.

  • Data Acquisition: Due to the wide chemical shift range, a larger spectral width needs to be set. The relaxation times (T₁) for ¹⁹F nuclei can be longer than for ¹H, so a longer relaxation delay (D1) may be necessary to ensure accurate quantification.

The purity calculation follows the same principle as in ¹H qNMR, substituting the relevant parameters for the ¹⁹F nuclei.

Visualizing the ¹⁹F qNMR Workflow

Caption: Workflow for ¹⁹F qNMR Purity Determination.

Comparison of NMR Methods with Other Techniques

While NMR is a powerful tool, it's important to understand its performance in the context of other common analytical techniques used for purity determination, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Feature¹H NMR¹⁹F NMRHPLC-UVGC-FID
Principle Nuclear spin resonance of protonsNuclear spin resonance of fluorineDifferential partitioning and UV absorptionDifferential partitioning and flame ionization
Quantification Absolute (with IS)Absolute (with IS)Relative (requires reference standards)Relative (requires reference standards)
Sensitivity GoodExcellent for fluorinated compoundsExcellentExcellent
Resolution ModerateExcellent for fluorinated compoundsExcellentExcellent
Specificity High (structural information)Very high for fluorinated compoundsModerate (retention time)Moderate (retention time)
Throughput ModerateModerateHighHigh
Sample Prep SimpleSimpleMore complex (mobile phase prep)Can require derivatization
Destructive? No[6][16]No[15]YesYes

Conclusion and Recommendations

Both ¹H and ¹⁹F NMR are robust and reliable methods for assessing the purity of this compound.

  • ¹H NMR serves as an excellent, universally applicable technique that provides comprehensive structural information and allows for the quantification of both fluorinated and non-fluorinated impurities. It is often the first-line method for routine purity checks.

  • ¹⁹F NMR is a highly recommended complementary technique, particularly when low levels of fluorinated impurities are suspected. Its superior resolution and specificity for fluorinated species can reveal impurities that might be hidden or difficult to quantify in the more crowded ¹H spectrum.[12][15]

For a comprehensive and self-validating purity assessment, a dual-method approach is advocated. The use of both ¹H and ¹⁹F qNMR provides orthogonal data, significantly increasing the confidence in the purity value. This aligns with the principles of analytical method validation outlined by regulatory bodies like the FDA and ICH, which emphasize the importance of specificity and accuracy.[16][17][18] By leveraging the strengths of both techniques, researchers and drug developers can ensure the highest quality of their synthetic intermediates, paving the way for a more efficient and successful drug development process.

References

The Trifluoromethyl Group: A Comparative Guide to its Strategic Incorporation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Leveraging Trifluoromethylated Building Blocks for Enhanced Therapeutic Design

For the modern medicinal chemist, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate the physicochemical and pharmacological properties of a drug candidate. This guide provides an in-depth comparative analysis of trifluoromethylated building blocks, offering experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in harnessing the full potential of this unique moiety.

The Decisive Impact of the Trifluoromethyl Group: A Physicochemical Transformation

The introduction of a trifluoromethyl group in place of a methyl group or a hydrogen atom instigates a significant shift in a molecule's fundamental properties. These alterations are not merely incremental but can be transformative, influencing everything from target binding to metabolic fate.[1][2] The strong electron-withdrawing nature of the three fluorine atoms dramatically alters the electronic environment of the parent molecule, a key factor in its biological interactions.[2]

A Comparative Look at Physicochemical Properties

The following table provides a comparative overview of the key physicochemical properties of a simple aromatic amine, benzylamine, and its trifluoromethylated counterpart. This data illustrates the tangible effects of trifluoromethylation.

PropertyBenzylamine4-(Trifluoromethyl)benzylamineImpact of Trifluoromethylation
Molecular Weight 107.15 g/mol 175.15 g/mol Increased molecular weight.
pKa (at 25°C) 9.338.60 (Predicted)The potent electron-withdrawing nature of the CF₃ group decreases the basicity of the amine, resulting in a lower pKa. This can influence the ionization state of the molecule at physiological pH, affecting receptor interactions and cell permeability.[3]
LogP (Octanol-Water) 1.091.66The trifluoromethyl group significantly enhances lipophilicity, which can improve membrane permeability and access to lipophilic binding pockets of target proteins.[3] However, excessive lipophilicity can lead to off-target effects and reduced aqueous solubility.
Water Solubility MiscibleSparingly solubleThis is a critical consideration for formulation and bioavailability.[3]

A study on proline derivatives further highlights the impact of CF₃ substitution on acidity. The pKa values of N-acetyl trifluoromethyl prolines were found to be significantly lower than their methyl-substituted analogs, indicating a substantial increase in acidity due to the inductive effect of the trifluoromethyl group.[4]

Enhancing Metabolic Stability: The "Fluorine Shield"

A primary driver for the incorporation of trifluoromethyl groups is the enhancement of metabolic stability.[5][6] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[7] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver.[3]

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for N-trifluoromethyl (N-CF₃) compounds compared to their N-methyl (N-CH₃) analogs in human liver microsomes (HLM). A longer half-life (t½) and lower intrinsic clearance (CLᵢₙₜ) are indicative of greater metabolic stability.[8]

Compound ClassCompound/AnalogDescriptiont½ (min)CLᵢₙₜ (µL/min/mg protein)Species
Indoles UT-155Non-fluorinated indole12.35-Mouse
32cCF₃-substituted analog>60-Mouse
Picornavirus Inhibitors WIN 54954 (Methyl analog)Exhibited 18 metabolic products--Monkey
Oxadiazole analog (CF₃ analog)Resulted in only two minor products--Monkey

In a compelling case study on picornavirus inhibitors, a monkey liver microsomal assay revealed that the methyl-substituted compound was metabolized into eight different products. In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at the site of substitution but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[6][9] This "global" protective effect highlights the profound impact of the CF₃ group on a molecule's overall metabolic fate.[9]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standardized method for assessing the metabolic stability of test compounds in liver microsomes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, providing a measure of its intrinsic clearance.[6]

Materials:

  • Test compounds (both trifluoromethylated and non-fluorinated analogs)

  • Pooled human or other species liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[2][6]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.[6]

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stopping solution.[10]

  • Sample Processing:

    • Centrifuge the plate at high speed to precipitate proteins.[11]

    • Transfer the supernatant for analysis.[2]

  • Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[6]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[10]

Synthesis of Trifluoromethylated Building Blocks: A Comparative Overview of Reagents

The introduction of a trifluoromethyl group can be achieved through various synthetic strategies, broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylation.[12] The choice of method depends on the substrate and the desired transformation.

Electrophilic vs. Nucleophilic Trifluoromethylation
FeatureElectrophilic TrifluoromethylationNucleophilic Trifluoromethylation
CF₃ Source "CF₃⁺" equivalent (e.g., Togni's reagents, Umemoto's reagents)[6]"CF₃⁻" equivalent (e.g., Ruppert-Prakash reagent, fluoroform)
Typical Substrates Electron-rich species: arenes, heteroarenes, alkenes, enolates, thiols, alcohols[6]Electron-deficient species: aldehydes, ketones, imines, esters
Common Reagents Hypervalent iodine compounds, sulfonium salts[6]Organosilicon compounds, fluoroform-derived reagents
Reaction Initiation Often spontaneous, can be promoted by catalysts (e.g., Cu, Pd) or light[6]Requires an activator (e.g., fluoride source, strong base)
Head-to-Head Comparison of Electrophilic Reagents: Togni's vs. Umemoto's Reagents

Both Togni's and Umemoto's reagents are widely used for electrophilic trifluoromethylation. However, their reactivity and substrate scope can differ.

In a study on the enantioselective Cu-catalyzed trifluoromethylation of β-ketoesters, it was observed that for five-membered ring substrates, Togni's reagent generally provided better yields. Conversely, for six-membered ring substrates, Umemoto's reagent led to enhanced enantioselectivity and yield.[1]

Another study on the trifluoromethylation of 2-pyridine substituted arenes found that Umemoto reagents were effective, while Togni's reagent gave the desired product in a much lower yield (as low as 11%).[13] However, in the trifluoromethylation of β-keto esters and α-nitro esters, Togni's reagent proved to be highly effective, providing the products in good yields (42-67%).[13]

This highlights the importance of empirical evaluation for specific substrate classes to determine the optimal reagent.

Experimental Protocol: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent II

This protocol provides a general guideline for the trifluoromethylation of a carbon nucleophile.

Materials:

  • β-ketoester (1.0 mmol)

  • Togni's reagent II (1.1 mmol)

  • Copper(I) chloride (CuCl, 0.1 mmol)

  • Acetonitrile (CH₃CN, 5 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the β-ketoester, Togni's reagent II, and CuCl.

  • Add acetonitrile and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Trifluoromethylation_Strategies cluster_0 Trifluoromethylation Approaches cluster_1 Reagent Examples cluster_2 Typical Substrates Electrophilic Electrophilic Togni's Reagents Togni's Reagents Electrophilic->Togni's Reagents Umemoto's Reagents Umemoto's Reagents Electrophilic->Umemoto's Reagents Nucleophilic Nucleophilic Ruppert-Prakash Reagent Ruppert-Prakash Reagent Nucleophilic->Ruppert-Prakash Reagent Fluoroform (HCF3) Fluoroform (HCF3) Nucleophilic->Fluoroform (HCF3) Radical Radical CF3SO2Cl CF3SO2Cl Radical->CF3SO2Cl Arenes, Alkenes, Enolates Arenes, Alkenes, Enolates Togni's Reagents->Arenes, Alkenes, Enolates Umemoto's Reagents->Arenes, Alkenes, Enolates Aldehydes, Ketones, Imines Aldehydes, Ketones, Imines Ruppert-Prakash Reagent->Aldehydes, Ketones, Imines Fluoroform (HCF3)->Aldehydes, Ketones, Imines Alkenes, Arenes Alkenes, Arenes CF3SO2Cl->Alkenes, Arenes

Metabolic_Stability_Workflow Start Start Prepare Reagents Prepare Microsomes, Test Compound, NADPH Start->Prepare Reagents Incubate Incubate at 37°C Prepare Reagents->Incubate Time Points Sample at Multiple Time Points Incubate->Time Points Quench Reaction Add Stopping Solution Time Points->Quench Reaction Process Sample Centrifuge to Remove Protein Quench Reaction->Process Sample Analyze LC-MS/MS Analysis Process Sample->Analyze Data Analysis Calculate t½ and CLint Analyze->Data Analysis End End Data Analysis->End

Conclusion: A Powerful Tool for Modern Drug Discovery

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal, capable of profoundly influencing a drug candidate's pharmacokinetic and pharmacodynamic properties.[14][15] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and potentially increase binding affinity makes it a highly attractive substituent in lead optimization.[1][2] This guide has provided a comparative overview of trifluoromethylated building blocks, supported by experimental data and detailed protocols, to empower researchers in their efforts to design and develop the next generation of therapeutics. As with any powerful tool, a deep understanding of its effects and the methods for its application is paramount to its successful deployment.

References

A Senior Application Scientist's Guide to the Characterization of (3-Chloro-5-(trifluoromethyl)phenyl)methanol Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and characterization of reaction byproducts are not merely a regulatory necessity but a cornerstone of robust process development and drug safety. (3-Chloro-5-(trifluoromethyl)phenyl)methanol is a key building block in the synthesis of various pharmaceuticals, and ensuring its purity is paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization of potential byproducts generated during its synthesis, grounded in scientific principles and practical application.

The Synthetic Landscape: Likely Routes and Their Byproduct Profiles

The synthesis of this compound typically proceeds via one of two primary pathways: the reduction of a carbonyl compound or the oxidation of a methyl group. The choice of synthetic route inherently dictates the potential impurity profile.

Route 1: Reduction of 3-Chloro-5-(trifluoromethyl)benzaldehyde

This common and often high-yielding approach involves the reduction of the corresponding aldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).

  • Primary Byproduct: The most prevalent byproduct in this process is the unreacted starting material, 3-chloro-5-(trifluoromethyl)benzaldehyde . Incomplete reaction is a common cause for the presence of this impurity.

Route 2: Oxidation of 1-Chloro-3-(trifluoromethyl)-5-methylbenzene

Oxidation of the benzylic methyl group offers an alternative route. However, controlling the oxidation to selectively yield the alcohol can be challenging.

  • Primary Byproducts:

    • Over-oxidation product: 3-Chloro-5-(trifluoromethyl)benzoic acid . Strong oxidizing agents can easily convert the intermediate alcohol to the corresponding carboxylic acid.

    • Unreacted starting material: 1-Chloro-3-(trifluoromethyl)-5-methylbenzene . Incomplete oxidation will result in the presence of the starting toluene derivative.

The following diagram illustrates the two primary synthetic pathways and their associated byproducts.

Synthesis_Byproducts cluster_reduction Reduction Pathway cluster_oxidation Oxidation Pathway Aldehyde 3-Chloro-5-(trifluoromethyl)benzaldehyde Alcohol_R This compound Aldehyde->Alcohol_R Reduction (e.g., NaBH4) Aldehyde_Impurity Byproduct: Unreacted Aldehyde Alcohol_R->Aldehyde_Impurity Toluene 1-Chloro-3-(trifluoromethyl)-5-methylbenzene Alcohol_O This compound Toluene->Alcohol_O Controlled Oxidation Toluene_Impurity Byproduct: Unreacted Toluene Toluene->Toluene_Impurity Carboxylic_Acid 3-Chloro-5-(trifluoromethyl)benzoic acid Alcohol_O->Carboxylic_Acid Over-oxidation Carboxylic_Acid_Impurity Byproduct: Carboxylic Acid Carboxylic_Acid->Carboxylic_Acid_Impurity

Caption: Synthetic pathways to this compound and their primary byproducts.

Comparative Analysis of Analytical Methodologies

The effective detection and quantification of these byproducts necessitate the use of robust and sensitive analytical techniques. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a workhorse in pharmaceutical analysis due to its versatility, robustness, and quantitative accuracy. For the separation of this compound from its potential aldehyde and carboxylic acid byproducts, a reversed-phase C18 column is typically employed.

Principle of Separation: The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and a polar mobile phase. The elution order is generally the least polar compound first, followed by compounds of increasing polarity. In this case, the expected elution order would be:

  • 1-Chloro-3-(trifluoromethyl)-5-methylbenzene (least polar)

  • 3-Chloro-5-(trifluoromethyl)benzaldehyde

  • This compound

  • 3-Chloro-5-(trifluoromethyl)benzoic acid (most polar)

Supporting Experimental Data (Representative):

While a specific chromatogram for the exact mixture is not publicly available, the separation of benzyl alcohol, benzaldehyde, and benzoic acid is a well-established method that serves as an excellent model.[1][2][3] A typical reversed-phase HPLC method would readily separate these components, with benzoic acid having the longest retention time due to its high polarity.

Table 1: Comparison of HPLC and GC-MS for Byproduct Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Excellent for the target alcohol and its aldehyde and carboxylic acid byproducts. Can also analyze the toluene starting material.Suitable for the alcohol, aldehyde, and toluene starting material. The carboxylic acid may require derivatization for optimal analysis.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the pg to fg range, especially with selected ion monitoring (SIM).
Selectivity Good, based on chromatographic retention time and UV spectrum.Excellent, based on both retention time and mass fragmentation pattern, providing high confidence in identification.
Quantitative Accuracy Excellent, with proper calibration.Very good, though matrix effects can be more pronounced.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile or polar analytes like the carboxylic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled sensitivity and specificity, making it an ideal tool for identifying trace-level impurities. The coupling of gas chromatography for separation with mass spectrometry for detection provides a high degree of confidence in compound identification.

Principle of Separation and Detection: Volatile compounds are separated based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical "fingerprint."

Supporting Experimental Data (Representative):

A GC-MS analysis of a reaction mixture would show distinct peaks for this compound and its more volatile byproducts like the starting toluene derivative and the benzaldehyde.[4][5][6] The mass spectrum of each peak would allow for unambiguous identification by comparison with a spectral library or by interpretation of the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the main product and any isolated byproducts. While not typically used for routine quantitative analysis of trace impurities in a mixture, it is the gold standard for confirming the identity of unknown byproducts once they are isolated.

Principle of Identification: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals in an NMR spectrum provide detailed information about the chemical environment and connectivity of the atoms, allowing for the deduction of the molecular structure.

Expected Chemical Shifts (¹H NMR, representative):

  • This compound: The benzylic protons (-CH₂OH) would appear as a singlet around 4.6-4.8 ppm. The aromatic protons would show complex splitting patterns in the aromatic region (7.3-7.7 ppm).[7][8]

  • 3-Chloro-5-(trifluoromethyl)benzaldehyde: The aldehydic proton (-CHO) would be a highly deshielded singlet at approximately 10.0 ppm. The aromatic protons would be shifted downfield compared to the alcohol.

  • 3-Chloro-5-(trifluoromethyl)benzoic acid: The carboxylic acid proton (-COOH) would be a broad singlet, typically above 10 ppm, and its position can be concentration-dependent. The aromatic protons would be further downfield-shifted due to the electron-withdrawing nature of the carboxylic acid group.[9][10]

Experimental Protocols

HPLC-UV Method for Byproduct Profiling

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve sample in mobile phase Inject Inject onto C18 column Prep->Inject Separate Gradient elution Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Chromatogram Generate chromatogram Detect->Chromatogram Quantify Quantify peaks by area Chromatogram->Quantify

Caption: A typical workflow for HPLC-UV analysis of reaction byproducts.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid, to ensure sharp peaks for the carboxylic acid). A common starting gradient could be 30-70% acetonitrile over 20 minutes.

  • Standard Preparation: Prepare individual standard solutions of this compound, 3-chloro-5-(trifluoromethyl)benzaldehyde, and 3-chloro-5-(trifluoromethyl)benzoic acid of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the reaction mixture sample in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and the sample solution. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the byproducts using the peak areas and the calibration curves generated from the standards.

GC-MS Method for Impurity Identification

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Prep_GC Dissolve sample in a volatile solvent (e.g., dichloromethane) Derivatize Derivatize (optional, for carboxylic acid) Prep_GC->Derivatize Inject_GC Inject into GC Derivatize->Inject_GC Separate_GC Temperature-programmed separation Inject_GC->Separate_GC Detect_MS Mass spectrometric detection Separate_GC->Detect_MS TIC Generate Total Ion Chromatogram (TIC) Detect_MS->TIC Identify Identify peaks by mass spectra TIC->Identify

Caption: A general workflow for GC-MS analysis of reaction byproducts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate. For the analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent like BSTFA) may be necessary.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

  • Analysis: Inject the prepared sample. The resulting total ion chromatogram (TIC) will show the separated components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.

Conclusion and Recommendations

The choice of analytical methodology for characterizing byproducts in the synthesis of this compound depends on the specific requirements of the analysis.

  • For routine quality control and quantification of known byproducts , a validated HPLC-UV method is often the most practical and efficient choice, offering excellent accuracy and precision.

  • For the identification of unknown impurities and for high-sensitivity analysis , GC-MS is the superior technique, providing definitive structural information through mass spectral fragmentation patterns.

  • For the absolute confirmation of the structure of a newly isolated byproduct , NMR spectroscopy is the ultimate tool.

A comprehensive approach to quality control would involve using HPLC for routine purity testing and GC-MS for initial impurity profiling and for investigating any unknown peaks that may appear. NMR should be employed to definitively characterize any significant, previously unidentified byproducts. By employing these complementary techniques, researchers and drug development professionals can ensure the quality and safety of this compound and the final pharmaceutical products derived from it.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, culminating in their safe and compliant disposal. This guide provides a comprehensive, procedure-driven framework for the proper disposal of (3-Chloro-5-(trifluoromethyl)phenyl)methanol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The structural nature of this compound—a halogenated organic alcohol—is the primary determinant for its disposal pathway.

Hazard Identification and Risk Assessment: The Rationale for Specialized Disposal

This compound is classified as a halogenated organic compound due to the presence of both chlorine and fluorine atoms bonded to its carbon structure.[1][2] This classification is critical, as halogenated wastes are subject to specific disposal regulations and must not be mixed with non-halogenated streams.[3][4] Co-mingling these waste types can complicate the disposal process, increase costs, and may violate regulatory standards.[4]

While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its hazard profile can be reliably inferred from structurally analogous chemicals. The primary risks associated with this class of compounds involve irritation to the skin, eyes, and respiratory system.

Table 1: Probable Hazard Profile of this compound

Hazard Class GHS Hazard Statement Rationale / Based on Analogs
Skin Irritation H315: Causes skin irritation Based on analogs like (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol and [3-Fluoro-5-(trifluoromethyl)phenyl]methanol.[5][6]
Eye Irritation H319: Causes serious eye irritation Common hazard for this chemical class, as seen in multiple similar compounds.[5][6][7]
Respiratory Irritation H335: May cause respiratory irritation A potential hazard when handling the solid or generating aerosols.[5][6][8]

| Acute Oral Toxicity | H302: Harmful if swallowed | A possibility based on some chlorinated and fluorinated phenyl compounds.[5] |

Given these potential hazards, the disposal process itself must be treated as a hazardous operation, requiring stringent safety controls.

Pre-Disposal Safety Protocols: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any waste consolidation or disposal procedures, it is imperative to establish a safe working environment. All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][9][10]

A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the chemical waste.[11]

Table 2: Required Personal Protective Equipment (PPE) for Disposal

PPE Category Specific Equipment Purpose & Justification
Eye & Face Protection Chemical splash goggles worn with a face shield.[9][12] Provides maximum protection from splashes and aerosols during waste transfer.[13]
Hand Protection Chemical-resistant gloves (e.g., nitrile), inspected before use.[5][14] Prevents dermal contact, a primary route of exposure. Proper glove removal technique is essential to avoid contamination.[5]
Body Protection A disposable, fluid-resistant gown or a chemical-resistant apron over a lab coat. Protects skin and personal clothing from contamination in case of spills.[7][11]

| Respiratory Protection | Not typically required if work is performed within a fume hood. If aerosols or dusts are generated outside a hood, a fit-tested N95 respirator or higher is necessary.[15] | Minimizes the inhalation of potentially harmful aerosols or powders.[8] |

Step-by-Step Disposal Procedure

The following protocol provides a self-validating system for the safe segregation and disposal of this compound.

Step 1: Waste Classification and Segregation

This is the most critical step. This compound must be classified as Halogenated Organic Waste .[2]

  • Action: Designate a specific, clearly marked waste container solely for halogenated organic compounds.

  • Causality: Never mix halogenated waste with non-halogenated organic solvents.[3][4] This segregation is crucial for proper final disposal, which is typically high-temperature incineration at a specialized facility.[2]

Step 2: Container Selection and Labeling
  • Action: Use a container made of a compatible material (e.g., polyethylene or glass) with a secure, threaded cap to prevent leaks and vapor escape.[3]

  • Action: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

  • Action: Clearly write out the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[3] If other halogenated wastes are added to the same container, list every component.

Step 3: Waste Accumulation
  • Action: Place the labeled waste container in a secondary containment bin within the fume hood.

  • Action: Carefully pour the waste into the container, avoiding splashes.

  • Action: Securely close the container lid immediately after adding waste. It should remain closed at all times except when waste is actively being added.[3][4] Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 4: Handling Contaminated Materials and Empty Containers
  • Contaminated Labware: Disposable items such as pipette tips, gloves, and absorbent paper contaminated with the chemical must be placed in a designated solid hazardous waste container, also labeled for halogenated waste.[11]

  • Empty Containers: The original container of this compound is not considered empty until properly rinsed. The first rinse with a suitable solvent (e.g., acetone or methanol) must be collected and disposed of as halogenated hazardous waste.[16] Subsequent rinses may be handled according to your institution's specific policies.

Step 5: Arranging for Final Disposal
  • Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area that is secure and accessible only to authorized personnel.[10]

  • Action: Once the container is full or ready for removal, contact your institution's EHS office or equivalent department to schedule a pickup.[10] Do not attempt to dispose of the chemical through any other means.

Visualization of the Disposal Workflow

To ensure clarity in the decision-making process, the following diagram outlines the critical segregation step for chemical waste.

DisposalWorkflow start Waste Generated: This compound decision Does the compound contain Carbon-Halogen bonds (C-Cl, C-F)? start->decision halogenated YES Classify as HALOGENATED Organic Waste decision->halogenated Yes non_halogenated NO Classify as NON-HALOGENATED Organic Waste decision->non_halogenated collect_halo Collect in designated, labeled HALOGENATED waste container. halogenated->collect_halo contact_ehs Store securely. Contact EHS for pickup by licensed contractor. collect_halo->contact_ehs

Caption: Disposal decision workflow for chemical waste classification.

Emergency Procedures for Spills

In the event of a small spill during the disposal process:

  • Ensure immediate area is clear of personnel and restrict access.

  • Wearing the full PPE detailed in Table 2, cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[8][10]

  • Carefully collect the absorbed material and contaminated items using non-sparking tools and place them into a suitable, sealed container for disposal as halogenated hazardous waste.[5][8][10]

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Do not allow the substance or cleanup materials to enter drains or waterways.[5][8]

By adhering to these scientifically grounded and procedurally sound guidelines, you ensure that the final step in your research workflow maintains the highest standards of safety, responsibility, and regulatory compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for (3-Chloro-5-(trifluoromethyl)phenyl)methanol was not publicly available. The following guidance is synthesized from the hazard profiles of structurally analogous compounds, including various chlorinated and fluorinated phenylmethanol derivatives. It is imperative to treat this compound with the same, if not greater, level of caution as these related substances. This guide is intended to supplement, not replace, your institution's established safety protocols and a thorough risk assessment for your specific experimental procedures.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed (H302): Ingestion may be harmful.[1]

These hazards necessitate a multi-faceted approach to personal protective equipment (PPE), ensuring a barrier between the researcher and the chemical for all potential routes of exposure.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks being performed and the associated risks of exposure. The fundamental principle is to establish a reliable barrier against the chemical's entry into the body.

Recommended Personal Protective Equipment

The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLab coatWork in a chemical fume hood or ventilated enclosure
Solution Preparation & Transfers Chemical splash goggles or a face shieldNitrile or neoprene glovesLab coatWork in a chemical fume hood
Running Reactions & Work-up Chemical splash goggles and a face shieldNitrile or neoprene glovesLab coatWork in a chemical fume hood
Spill Clean-up Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges

Detailed PPE Protocols

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields are the absolute minimum for any work with this compound.

  • Recommended for Liquid Handling: When handling solutions, the risk of splashing increases. Therefore, chemical splash goggles are essential. For larger volumes or more vigorous operations, a full-face shield worn over safety glasses or goggles provides the most comprehensive protection.[1]

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation, the selection of appropriate gloves is critical.

  • Glove Type: Chemically resistant gloves such as nitrile or neoprene are recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Proper Technique:

    • Inspect gloves for any signs of damage before use.

    • Don gloves over clean, dry hands.

    • When removing gloves, do so without touching the outer surface with your bare hands.

    • Dispose of used gloves in the designated hazardous waste container.

    • Wash hands thoroughly after removing gloves.

Body Protection: Shielding Against Contamination

A standard laboratory coat should be worn at all times when handling this compound.

  • Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend.

  • Best Practices:

    • Keep the lab coat fully buttoned.

    • Remove the lab coat before leaving the laboratory.

    • In the event of a significant spill on the lab coat, remove it immediately and follow your institution's decontamination procedures.

Respiratory Protection: Mitigating Inhalation Risks

Due to the potential for respiratory irritation, engineering controls are the primary means of protection.

  • Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Secondary Protection: In situations where a fume hood is not feasible or during a large spill, an air-purifying respirator equipped with organic vapor cartridges may be necessary. All personnel required to wear a respirator must be part of a respiratory protection program, including fit-testing and medical clearance.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process for PPE selection when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Chemical Handling cluster_spill Spill Response Start Start: Handling this compound RiskAssessment Conduct Task-Specific Risk Assessment Start->RiskAssessment SelectGloves Select Gloves (Nitrile/Neoprene) RiskAssessment->SelectGloves SelectEyePro Select Eye Protection (Goggles/Face Shield) RiskAssessment->SelectEyePro SelectBodyPro Don Lab Coat RiskAssessment->SelectBodyPro SelectRespPro Work in Fume Hood RiskAssessment->SelectRespPro Handling Perform Chemical Handling Task SelectGloves->Handling SelectEyePro->Handling SelectBodyPro->Handling SelectRespPro->Handling Spill Spill Occurs? Handling->Spill Decontaminate Decontaminate & Doff PPE Spill->Decontaminate No SpillResponse Follow Spill Response Protocol (Evacuate, Notify, Assess, Clean-up with appropriate PPE) Spill->SpillResponse WasteDisposal Dispose of Waste & Contaminated PPE Decontaminate->WasteDisposal End End WasteDisposal->End SpillResponse->Decontaminate

Caption: PPE Selection and Handling Workflow for this compound.

Operational and Disposal Plans

Safe Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.

  • Handling: Always handle this chemical in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Disposal Plan
  • Waste Chemical: Unused this compound should be disposed of as hazardous waste. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers should be collected in a designated hazardous waste container.

  • Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3] Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.